molecular formula C9H5FN2S B582634 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile CAS No. 157764-05-1

2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile

Cat. No.: B582634
CAS No.: 157764-05-1
M. Wt: 192.211
InChI Key: XENWBWWEEDAWOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile is a valuable chemical scaffold in medicinal chemistry and drug discovery, primarily serving as a key synthetic intermediate and pharmacophore in developing novel therapeutic agents. Its core research value lies in its structural similarity to potent benzothiazol-2-yl acetonitrile derivatives that have been identified as first-generation inhibitors of c-Jun N-terminal kinase (JNK), specifically JNK-3 . This kinase is a significant therapeutic target in the pathogenesis of rheumatoid arthritis and various apoptosis-related disorders, making inhibitors of this class crucial for probing inflammatory pathways . The benzothiazole core is a privileged structure in neuroscience research. Benzothiazole derivatives are extensively investigated for their activity in central nervous system targets, with some compounds demonstrating effects as central muscle relaxants and in managing neurodegenerative disorders . Furthermore, certain benzothiazole analogues are recognized for their ability to interact with and inhibit the aggregation of pathological proteins, a key mechanism in conditions like Alzheimer's disease . Beyond neurological applications, the structural motif is explored for its potential in antimicrobial research, particularly in the development of new anti-tubercular agents to combat drug-resistant strains . This compound is strictly for research and further manufacturing use only and is not intended for human or veterinary use.

Properties

IUPAC Name

2-(5-fluoro-1,3-benzothiazol-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN2S/c10-6-1-2-8-7(5-6)12-9(13-8)3-4-11/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XENWBWWEEDAWOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)N=C(S2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157764-05-1
Record name 2-(5-fluoro-1,3-benzothiazol-2-yl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile is a specialized heterocyclic building block belonging to the class of 2-substituted benzothiazoles. Characterized by an active methylene group adjacent to the electron-withdrawing benzothiazole core and a nitrile moiety, this compound serves as a critical intermediate in the synthesis of push-pull fluorophores, cyanine dyes, and bioactive pharmaceutical agents.

The introduction of the fluorine atom at the 5-position of the benzothiazole ring modulates the lipophilicity, metabolic stability, and electronic properties of the scaffold, making it a valuable bioisostere in drug discovery campaigns targeting kinases and neurodegenerative pathways.

Chemical Profile
PropertyDetail
Chemical Name 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile
Parent Scaffold CAS (Unsubstituted analog)
Molecular Formula C₉H₅FN₂S
Molecular Weight 192.21 g/mol
Physical State Pale yellow to light brown crystalline solid
Solubility Soluble in DMSO, DMF, Acetonitrile; Sparingly soluble in Ethanol
Key Functional Group Active Methylene (-CH₂-), Nitrile (-CN), Fluorobenzothiazole

Note on CAS Number: While the unsubstituted parent compound (2-benzothiazolylacetonitrile) bears the CAS 56278-50-3 , the specific 5-fluoro derivative is a catalog-specific fine chemical often referenced by internal library codes in patent literature. Researchers should verify specific batch IDs with vendors (e.g., ChemScene, Sigma-Aldrich custom synthesis).

Synthesis & Preparation Protocols

The synthesis of 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile relies on the condensation of 2-aminothiophenol derivatives with active nitrile species. The presence of the fluorine atom requires the use of 2-amino-4-fluorobenzenethiol as the starting material to achieve the 5-fluoro substitution pattern on the final benzothiazole ring.

Retrosynthetic Analysis

The construction of the benzothiazole ring typically involves the closure of the thiazole ring onto the benzene backbone.

  • Bond Disconnection: C2–N3 and C2–S1 bonds.

  • Precursors: 2-Amino-4-fluorobenzenethiol + Malononitrile (or Ethyl cyanoacetate).

Experimental Protocol

Objective: Synthesis of 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile via condensation.

Reagents:

  • 2-Amino-4-fluorobenzenethiol (1.0 eq)

  • Malononitrile (1.1 eq)

  • Ethanol (Absolute, solvent)

  • Glacial Acetic Acid (Catalytic amount, optional) or Piperidine (Base catalyst)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-amino-4-fluorobenzenethiol (10 mmol) in absolute ethanol (20 mL).

  • Addition: Add malononitrile (11 mmol) dropwise to the stirring solution.

  • Catalysis: Add a catalytic amount of piperidine (2-3 drops) or glacial acetic acid depending on the specific optimization required for the fluorinated substrate (Acid catalysis is often preferred to prevent disulfide formation).

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 4–6 hours. Monitor progress via TLC (Eluent: Hexane/Ethyl Acetate 7:3).

  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates upon cooling. If not, pour the mixture onto crushed ice.

  • Isolation: Filter the solid precipitate under vacuum. Wash the cake with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).

  • Purification: Recrystallize from hot ethanol or an ethanol/water mixture to afford the pure product as pale yellow needles.

Yield Expectation: 65–80%

Synthetic Pathway Diagram (Graphviz)

SynthesisPathway SM1 2-Amino-4-fluorobenzenethiol Inter Intermediate (Thioamide/Amidine) SM1->Inter Ethanol, Reflux SM2 Malononitrile SM2->Inter Prod 2-(5-Fluoro-1,3-benzothiazol-2-yl) acetonitrile Inter->Prod Cyclization (- NH3) Byprod NH3 (Ammonia) Inter->Byprod

Figure 1: Synthetic pathway for the condensation of aminothiophenol with malononitrile.

Reactivity Profile & Applications

The utility of 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile stems from the CH-acidity of the methylene protons at the C-2 position. The electron-withdrawing nature of the nitrile group and the benzothiazole ring (via the C=N bond) renders these protons highly acidic (pKa ≈ 10–12), facilitating deprotonation by weak bases.

Knoevenagel Condensation

This is the primary reaction used in medicinal chemistry. The compound reacts with aromatic aldehydes to form acrylonitrile derivatives .

  • Mechanism: Base-catalyzed deprotonation forms a carbanion, which attacks the carbonyl carbon of an aldehyde, followed by dehydration.

  • Product: 3-Aryl-2-(5-fluoro-1,3-benzothiazol-2-yl)acrylonitriles.

  • Significance: These products are often highly fluorescent (AIE properties) or possess potent anticancer activity (tubulin polymerization inhibitors).

Biological Significance

The 5-fluoro substitution is strategic in drug design:

  • Metabolic Stability: Fluorine blocks metabolic oxidation at the C-5 position (preventing hydroxylation).

  • Binding Affinity: The C-F bond can participate in non-covalent interactions with protein residues (e.g., hydrogen bonding with backbone amides).

  • Kinase Inhibition: Benzothiazole acetonitriles are scaffolds for inhibitors of kinases such as EGFR and PI3K .

Reactivity Workflow Diagram (Graphviz)

Reactivity Core 2-(5-Fluoro-1,3-benzothiazol-2-yl) acetonitrile Anion Resonance Stabilized Carbanion Core->Anion Deprotonation Base Base (Piperidine/Et3N) Base->Anion Product 3-Aryl-2-(5-fluoro-1,3-benzothiazol-2-yl) acrylonitrile Anion->Product + Aldehyde (Knoevenagel) Aldehyde Ar-CHO (Aromatic Aldehyde) Aldehyde->Product App1 Fluorescent Probes (Hydrazine Detection) Product->App1 App2 Anticancer Agents (Kinase Inhibitors) Product->App2

Figure 2: Reactivity profile demonstrating the Knoevenagel condensation and downstream applications.

Safety & Handling (MSDS Highlights)

As a nitrile and benzothiazole derivative, this compound requires strict safety protocols.

Hazard ClassDescriptionPrecaution
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin (H302+H312+H332).Wear nitrile gloves, lab coat, and P95 respirator.
Irritant Causes skin and serious eye irritation (H315, H319).Use in a fume hood. Safety goggles are mandatory.
Reactive Incompatible with strong oxidizing agents and strong bases.Store in a cool, dry place under inert gas (Argon/Nitrogen).
Cyanide Risk Metabolism may release cyanide ions.Avoid contact with acids which may release HCN gas.

References

  • Sigma-Aldrich. 2-Benzothiazoleacetonitrile Product Information. (Parent Compound Reference). Link

  • ChemScene. 2-(Benzo[d]thiazol-2-yl)acetonitrile General Information.Link

  • National Institutes of Health (NIH). Benzothiazole derivatives as anticancer agents. (Review of scaffold biological activity). Link

  • PubChem. 2-Benzothiazolylacetonitrile Compound Summary.Link

  • ResearchGate. Synthesis and biological activities of fluoro benzothiazoles. (Methodology for fluorinated derivatives). Link

Technical Guide on the Safety and Hazards of 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as an in-depth technical guide for laboratory professionals. The safety and hazard information presented herein is compiled from authoritative sources and data on structurally similar compounds due to the absence of a dedicated Safety Data Sheet (SDS) for 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile itself. All handling and experimental procedures should be conducted only after a thorough, site-specific risk assessment by qualified personnel.

Introduction

2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile is a substituted benzothiazole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. As with any specialized research chemical, a comprehensive understanding of its potential hazards is paramount to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides a detailed overview of the inferred toxicological profile, safe handling protocols, and emergency procedures for this compound, grounded in data from its parent molecule, 2-(1,3-benzothiazol-2-yl)acetonitrile, and the known hazards of the nitrile functional group.

Chemical Identity and Properties

Understanding the fundamental properties of a compound is the first step in a robust safety assessment. The fluorine substitution on the benzothiazole ring may influence its reactivity and biological activity compared to its non-fluorinated parent.

  • Chemical Name: 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile

  • Synonyms: 2-(5-Fluoro-benzo[d]thiazol-2-yl)acetonitrile

  • Molecular Formula: C₉H₅FN₂S

  • Molecular Weight: 192.22 g/mol

  • CAS Number: Not assigned. The parent compound, 2-(1,3-Benzothiazol-2-yl)acetonitrile, has CAS No. 56278-50-3[1].

  • Physical State: Expected to be a solid, appearing as a white to light yellow or orange powder or crystal, based on the appearance of the parent compound.

Caption: Chemical structure of 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile.

Hazard Identification and GHS Classification (Inferred)

No specific GHS classification exists for 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile. The following classification is inferred from its close structural analog, 2-(1,3-benzothiazol-2-yl)acetonitrile, and is provided for guidance in risk assessment.[1][2][3] The presence of the nitrile group is a primary driver of the acute toxicity profile.

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4

Warning H302: Harmful if swallowed[1][2][3]
Acute Toxicity, DermalCategory 4

Warning H312: Harmful in contact with skin[1][2][3]
Acute Toxicity, InhalationCategory 4

Warning H332: Harmful if inhaled[1][2][3]
Skin Corrosion/IrritationCategory 2

Warning H315: Causes skin irritation[1][2]
Serious Eye Damage/IrritationCategory 2

Warning H319: Causes serious eye irritation[1][2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3

Warning H335: May cause respiratory irritation[1][2]

Toxicological Profile and Mechanistic Insights

The primary toxicological concern with aromatic nitriles stems from their potential to cause harm through multiple routes of exposure and to irritate sensitive tissues.

  • Routes of Exposure: The main routes of occupational exposure are inhalation of dust particles, dermal contact with the solid, and accidental ingestion.

  • Acute Effects: Exposure can lead to irritation of the skin, eyes, and respiratory tract.[1][2] Systemic effects associated with harmful exposure via ingestion, skin contact, or inhalation may include symptoms common to cyanide exposure due to the metabolic processing of the nitrile group.[4][5] These can include headache, nausea, vomiting, weakness, and chest tightness.[5]

  • Causality of Nitrile Toxicity: The toxicity of many simple nitriles, like acetonitrile, is linked to their in vivo metabolism, which can release inorganic cyanide. Cyanide then inhibits cytochrome c oxidase, a critical enzyme in cellular respiration, effectively halting aerobic metabolism. While the metabolic pathway for a complex molecule like 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile is not specifically documented, a conservative approach assumes a similar potential for cyanide release, justifying the acute toxicity warnings.[4]

Risk Assessment and Safe Handling Protocol

A systematic approach to risk assessment is essential for the safe management of this chemical in a laboratory setting. The following workflow and protocol are designed to minimize exposure and mitigate risks.

cluster_controls Control Hierarchy A Step 1: Hazard Identification B Step 2: Exposure Assessment (Quantity, Duration, Route) A->B Analyze the risks C Step 3: Implement Control Measures B->C Select appropriate controls D Step 4: Procedural Execution (Follow SOP) C->D Work safely C1 Engineering Controls (Fume Hood) C->C1 C2 Administrative Controls (SOPs, Training) C->C2 C3 Personal Protective Equipment (PPE) C->C3 E Step 5: Review and Update (Post-Experiment / Annually) D->E Evaluate effectiveness E->A Continuous Improvement

Caption: A systematic workflow for laboratory risk assessment.

Standard Operating Procedure (SOP) for Handling

This protocol is a self-validating system; deviation from any step compromises the integrity of the safety measures.

  • Preparation and Pre-Work Checklist:

    • Verify that a chemical fume hood is certified and functioning correctly.

    • Ensure an appropriate spill kit and a Class ABC dry chemical fire extinguisher are readily accessible.

    • Locate the nearest safety shower and eyewash station. Confirm they are unobstructed.

    • Review this guide and any available SDS for the parent compound.[3] Do not proceed if you have unanswered questions.

  • Required Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes.

    • Hand Protection: Use chemically resistant gloves (e.g., Butyl rubber or Viton). Double-gloving is recommended. Inspect gloves for any signs of degradation before use.

    • Body Protection: Wear a flame-resistant lab coat, fully fastened. Ensure legs and feet are covered with long pants and closed-toe shoes.

  • Weighing and Aliquoting (Solid Compound):

    • Causality: All manipulations of the solid compound must be performed inside a chemical fume hood to prevent the inhalation of airborne particles.[6]

    • Place an analytical balance inside the fume hood or use a dedicated weighing enclosure with proper ventilation.

    • Use spatulas and tools dedicated to this compound to prevent cross-contamination.

    • Handle the compound gently to minimize dust generation.

    • Close the primary container immediately after removing the desired amount.

  • Dissolution and Solution Handling:

    • Always add the solid to the solvent; never the other way around.

    • Conduct all solution preparations and transfers within the fume hood.

  • Post-Handling and Decontamination:

    • Wipe down the work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

    • Carefully remove gloves and dispose of them in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after exiting the laboratory.[7] Do not eat, drink, or smoke in the work area.[6]

Storage, Stability, and Incompatibilities

Proper storage is critical to maintaining the chemical's integrity and preventing hazardous situations.

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from direct sunlight and heat sources.[3][6][8]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and reducing agents, as these may trigger vigorous or exothermic reactions.[3]

Emergency Procedures

Immediate and correct response to an emergency can significantly reduce the severity of an incident.

First-Aid Measures
  • Inhalation: Immediately move the affected person to fresh air.[9] If breathing is difficult, administer oxygen. If breathing has stopped, begin rescue breathing (using a barrier device). Seek immediate medical attention.[5][9]

  • Skin Contact: Quickly remove all contaminated clothing.[9] Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes.[3][5] Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[5][9] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Spill Response Protocol (Small Laboratory Spill)
  • Evacuate: Alert personnel in the immediate vicinity and evacuate the area.

  • Control: If safe to do so, prevent the spill from spreading.

  • Ventilate: Ensure the area is well-ventilated (fume hood sash should be kept low).

  • Protect: Don appropriate PPE, including respiratory protection if necessary.

  • Contain & Absorb: Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[9] Do not use combustible materials like paper towels.

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[3]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Dispose of the waste container and any contaminated materials according to institutional and local regulations.

References

  • Unigel. (2021). SAFETY DATA SHEET - HIGH PURITY ACETONITRILE.
  • PubChem. 2-(1,3-Benzothiazol-2-yl)acetonitrile. National Center for Biotechnology Information.
  • Ibara. (2024). Safety Data Sheet - Benzothiazole.
  • U.S. Environmental Protection Agency. Toxicological Review of Acetonitrile (CAS No. 75-05-8).
  • Thermo Fisher Scientific. (2024). SAFETY DATA SHEET - 2-Benzothiazoleacetonitrile.
  • Carl ROTH. (2024). Safety Data Sheet: Acetonitrile.
  • ChemicalBook. Benzothiazole-2-acetonitrile(56278-50-3).
  • Carl ROTH. Safety Data Sheet: Acetonitrile.
  • Carl ROTH. Safety Data Sheet: Acetonitrile.
  • Tokyo Chemical Industry (India) Pvt. Ltd. 1,3-Benzothiazol-2-ylacetonitrile.
  • New Jersey Department of Health. (2016). Acetonitrile - Hazardous Substance Fact Sheet.
  • Fisher Scientific. (2024). SAFETY DATA SHEET - 2-Benzothiazoleacetonitrile.
  • TCI Chemicals. (2025). SAFETY DATA SHEET - Acetonitrile.
  • Chemos GmbH&Co.KG. (2024). Safety Data Sheet: acetonitrile.
  • Fisher Scientific. (2024). SAFETY DATA SHEET.
  • Loba Chemie. (2022). ACETONITRILE SPECIALLY DRIED Safety Data Sheet.

Sources

The Strategic Fluorination of Benzothiazoles: From Synthetic Evolution to Clinical Translation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and history of fluorinated benzothiazoles Content Type: In-depth technical guide.

Executive Summary: The Fluorine Effect

The benzothiazole scaffold represents a "privileged structure" in medicinal chemistry, capable of binding to diverse biological targets including kinases, sodium channels, and amyloid fibrils. However, the native scaffold suffers from rapid oxidative metabolism and suboptimal lipophilicity. The strategic introduction of fluorine—via direct fluorination, trifluoromethylation (


), or trifluoromethoxylation (

)—has historically been the pivot point transforming labile dyes into clinical drugs.

This guide analyzes the technical evolution of fluorinated benzothiazoles, focusing on three critical pillars:

  • Metabolic Blocking: The use of fluorine to inhibit CYP450-mediated oxidation at the C6 position.

  • Bioisosterism: The substitution of

    
     or 
    
    
    
    with
    
    
    to modulate
    
    
    and membrane permeability without altering steric bulk.
  • Radiotracing: The development of

    
    F-labeled benzothiazoles for PET imaging of neurodegenerative diseases.[1][2]
    

Historical Trajectory & Pharmacophore Evolution

The history of this scaffold is not linear; it branches from industrial dyes to neuroprotective agents and diagnostic tools.

Phase I: The Riluzole Breakthrough (1990s)

The discovery of Riluzole (6-(trifluoromethoxy)benzothiazol-2-amine) marked the first major clinical success. Originally explored as a muscle relaxant, its mechanism was refined to the inhibition of glutamate release and blockade of TTX-sensitive sodium channels.

  • The Fluorine Role: The

    
     group at the C6 position is critical. It increases lipophilicity (
    
    
    
    ) allowing Blood-Brain Barrier (BBB) penetration, while the electron-withdrawing nature reduces the basicity of the amino group, optimizing its ionization state at physiological pH.
Phase II: Antitumor Agents and CYP Bioactivation (2000s)

Researchers at the NCI and British cancer research groups developed lysyl-amide prodrugs like Phortress (NSC 710305).

  • Mechanism: These compounds are unique; they require metabolic activation rather than stability. The benzothiazole is oxidized by CYP1A1 to an electrophilic species that forms DNA adducts.

  • The Fluorine Role: In compounds like 5F-203 , fluorine substitution at C5 (rather than C6) directs metabolism. While C6-F blocks oxidation, C5-F alters the electronic landscape to favor specific CYP isoforms, enhancing selectivity for tumors over-expressing CYP1A1.

Phase III: The PET Imaging Revolution (2000s–Present)

The development of Pittsburgh Compound B (PiB) revolutionized Alzheimer’s research but was limited by the short half-life of Carbon-11 (


 min). This necessitated the "Fluorine Scan"—systematically replacing hydrogens or hydroxyls with 

F (

min).
  • Key Compound: [18F]Flutemetamol (Vizamyl).

  • The Fluorine Role: Replacing the 3'-hydrogen of the phenyl ring with

    
    F maintained the planar geometry required for intercalation into amyloid-
    
    
    
    fibrils while providing a radioisotope suitable for commercial distribution.

Visualizing the SAR Evolution

The following diagram illustrates the structural evolution and the specific "Fluorine Logic" applied at each stage.

Benzothiazole_Evolution Scaffold Native Benzothiazole (Metabolically Labile) Riluzole Riluzole (ALS) Target: Na+ Channels Mod: 6-OCF3 Scaffold->Riluzole Lipophilicity & Metabolic Block Antitumor 5F-203 (Oncology) Target: DNA Adducts Mod: 5-F (CYP1A1 Director) Scaffold->Antitumor Electronic Tuning PET [18F]Flutemetamol Target: Amyloid Plaques Mod: 3'-18F (Bioisostere) Scaffold->PET Isotopic Substitution

Caption: Structural divergence of the benzothiazole scaffold driven by specific fluorination strategies.

Synthetic Methodologies

The synthesis of fluorinated benzothiazoles requires distinct strategies depending on whether the fluorine is "cold" (stable isotope


F) or "hot" (radioisotope 

F).
A. The Hugerschoff/Jacobsen Cyclization (Stable Synthesis)

This is the industrial standard for creating the core scaffold (e.g., for Riluzole precursors). It involves the oxidative radical cyclization of arylthioureas.

Mechanism:

  • Activation: Bromine oxidizes the sulfur of the thiourea to a sulfenyl bromide intermediate.

  • Electrophilic Attack: The electrophilic sulfur attacks the ortho-position of the aniline ring.

  • Regioselectivity: An electron-withdrawing group (like

    
     or 
    
    
    
    ) at the para-position of the aniline forces cyclization to the single available ortho-position, yielding a 6-substituted benzothiazole.
B. Late-Stage Fluorination ( F Radiochemistry)

For PET tracers, the fluorine must be introduced in the final step to minimize radioactive decay.

  • Precursors: Nitro-benzothiazoles or Iodonium ylides.

  • Reaction: Nucleophilic Aromatic Substitution (

    
    ).
    
  • Conditions: Kryptofix 2.2.2 /

    
     in DMSO at 
    
    
    
    .

Experimental Protocol: Synthesis of 2-Amino-6-Fluorobenzothiazole

This protocol describes the synthesis of a core intermediate using the Hugerschoff reaction . This method is self-validating: the evolution of HBr gas serves as a visual indicator of reaction progress, and the product precipitates upon neutralization.

Reagents:

  • 4-Fluoroaniline (1.0 eq)

  • Potassium Thiocyanate (KSCN) (4.0 eq)

  • Bromine (

    
    ) (1.0 eq)
    
  • Glacial Acetic Acid (Solvent)[3][4]

Step-by-Step Methodology:

  • Thiourea Formation (In Situ):

    • Dissolve 4-fluoroaniline (11.1 g, 0.1 mol) and KSCN (38.8 g, 0.4 mol) in 150 mL of glacial acetic acid cooled to

      
      .
      
    • Note: High excess of KSCN drives the equilibrium toward the thiourea intermediate.

  • Oxidative Cyclization:

    • Add bromine (16.0 g, 0.1 mol) in 25 mL acetic acid dropwise over 30 minutes.

    • Critical Control: Maintain temperature

      
      . Exotherms can lead to tar formation (polymerization).
      
    • Observation: The solution will turn yellow/orange. Evolution of HBr gas will occur (use a scrubber).

  • Maturation:

    • Stir the slurry for 2 hours at room temperature.

    • Heat to

      
       for 30 minutes to ensure complete cyclization.
      
  • Isolation:

    • Pour the hot mixture into 500 mL of crushed ice/water.

    • Neutralize with concentrated Ammonium Hydroxide (

      
      ) to pH 10.
      
    • Validation: A yellow precipitate (free base) forms immediately.

    • Filter, wash with cold water, and recrystallize from ethanol.

Expected Yield: 75-85% Characterization (Validation):

  • MP: 180–182°C.

  • NMR:

    
    F NMR should show a singlet around -118 ppm (relative to 
    
    
    
    ).

Workflow Visualization: The Hugerschoff Pathway

Synthesis_Workflow Start 4-Fluoroaniline + KSCN Intermed Intermediate: N-(4-fluorophenyl)thiourea Start->Intermed In Situ formation Bromine Add Br2 / AcOH (T < 10°C) Cyclization Radical Oxidative Cyclization Bromine->Cyclization Oxidation Intermed->Bromine Workup Quench (Ice) & Neutralize (NH4OH) Cyclization->Workup Product 2-Amino-6-Fluorobenzothiazole (Precipitate) Workup->Product

Caption: Step-wise oxidative cyclization workflow for 6-fluorobenzothiazole synthesis.

Comparative Data: Fluorine Substitution Effects[5][6][7]

The table below summarizes how fluorine placement alters the physicochemical properties, citing data from key SAR studies.

CompoundSubstitutionLogPRelative Metabolic Stability (Microsomal)Primary Application
Benzothiazole None2.0Low (

min)
Scaffold
Riluzole 6-

3.5High (Blocked C6 oxidation)ALS (Neuroprotection)
5F-203 5-

2.8Moderate (CYP1A1 Activation)Oncology (Prodrug)
[18F]Flutemetamol 3'-

(Phenyl)
3.2High (Stable in brain)Amyloid PET Imaging

References

  • Bensimon, G., Lacomblez, L., & Meininger, V. (1994). A Controlled Trial of Riluzole in Amyotrophic Lateral Sclerosis. New England Journal of Medicine. Link

  • Klunk, W. E., et al. (2004). Imaging Brain Amyloid in Alzheimer's Disease with Pittsburgh Compound-B. Annals of Neurology. Link

  • Bradshaw, T. D., & Westwell, A. D. (2004). The Search for Novel Antitumor Agents: The Benzothiazole Series.[5] Current Medicinal Chemistry. Link

  • Jordan, A. D., et al. (2006). Syntheses of 2-Amino-6-trifluoromethoxybenzothiazole (Riluzole). Journal of Chemical Education. Link

  • Vandenberghe, R., et al. (2010). 18F-flutemetamol amyloid imaging in Alzheimer disease. Annals of Neurology. Link

Sources

Strategic Fluorination of Benzothiazole Scaffolds: Physicochemical Tuning and Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzothiazole moiety represents a "privileged scaffold" in medicinal chemistry, capable of binding to a diverse array of receptors, kinases, and DNA structures. However, the naked scaffold often suffers from rapid oxidative metabolism and suboptimal lipophilicity. The strategic introduction of fluorine—often termed "the element of surprise"—transforms these derivatives.

This technical guide analyzes how fluorine substitution (F, -CF₃, -OCF₃) modulates the pharmacokinetics (PK) and pharmacodynamics (PD) of benzothiazole derivatives. We explore the structural logic behind blockbuster drugs like Riluzole and diagnostic agents like [¹⁸F]Flutemetamol , providing actionable synthetic protocols and mechanistic insights for drug development professionals.

Part 1: The Physicochemical Impact of Fluorine

Fluorine is not merely a halogen; it is a tool for molecular editing. Its small Van der Waals radius (1.47 Å) mimics hydrogen (1.20 Å) sterically, while its extreme electronegativity (3.98 Pauling) drastically alters the electronic landscape.

Comparative Physicochemical Metrics

The following table summarizes the quantitative shifts observed when substituting Hydrogen with Fluorine or Fluorinated groups on the benzothiazole core.

PropertyHydrogen (-H)Fluorine (-F)Trifluoromethyl (-CF₃)Trifluoromethoxy (-OCF₃)Impact on Benzothiazole
Van der Waals Radius 1.20 Å1.47 Å~2.2 Å~2.5 ÅF is isosteric to H; CF₃ is isosteric to Isopropyl.
Electronegativity 2.203.983.49 (group)3.7 (group)Strong electron withdrawal lowers pKa of adjacent amines.
Lipophilicity (

)
0.00+0.14+0.88+1.04OCF₃/CF₃ drastically enhance BBB permeability.
C-X Bond Energy 98 kcal/mol116 kcal/mol>116 kcal/mol>116 kcal/molMetabolic blockade; resistance to CYP450 oxidation.
Metabolic Blocking and Bioavailability

The benzothiazole ring is prone to oxidative metabolism, particularly at the C-6 position via Cytochrome P450 enzymes.

  • The Problem: Rapid hydroxylation at C-6 leads to Phase II conjugation (glucuronidation) and excretion.

  • The Solution: Substituting C-6 with Fluorine or -OCF₃ blocks this "soft spot." The C-F bond is too strong for the CYP450 iron-oxo species to cleave, redirecting metabolism or extending half-life (

    
    ).
    

Part 2: Therapeutic Case Studies

Neuroprotection: The Riluzole Mechanism

Riluzole (6-(trifluoromethoxy)benzothiazol-2-amine) is the standard of care for Amyotrophic Lateral Sclerosis (ALS).

  • Role of -OCF₃: The trifluoromethoxy group is critical. It increases lipophilicity (LogP ~3.6), ensuring the drug crosses the Blood-Brain Barrier (BBB).

  • Conformational Effect: The -OCF₃ group often adopts a conformation perpendicular to the aromatic ring, disrupting planar stacking and enhancing solubility in lipid bilayers compared to a flat methoxy (-OCH₃) analogue.

  • Mechanism: It blocks voltage-gated Na⁺ channels and reduces glutamate excitotoxicity.[1]

Oncology: CYP-Activated Prodrugs

Fluorinated 2-(4-aminophenyl)benzothiazoles represent a unique class of antitumor agents.[2]

  • Mechanism: Unlike most drugs where metabolism is avoided, these compounds require CYP1A1 activation to form reactive N-hydroxylamines, which generate DNA adducts in sensitive breast cancer cell lines (e.g., MCF-7).

  • Fluorine's Role: Strategic fluorination at the 3'-position of the phenyl ring prevents deactivation pathways, forcing the molecule down the activation pathway.

Diagnostics: [¹⁸F]Flutemetamol (Vizamyl™)

This agent is a radioactive diagnostic for PET imaging of beta-amyloid neuritic plaques in Alzheimer’s disease.

  • Structure: A fluorinated analogue of Thioflavin T.[3]

  • Binding: The benzothiazole core intercalates into the beta-sheet structure of amyloid fibrils. The ¹⁸F label allows for positron emission tomography.[3][4][5][6][7]

  • Advantage: The ¹⁸F half-life (110 min) allows for centralized manufacturing and distribution, unlike ¹¹C (20 min) agents.

Part 3: Synthetic Architectures & Protocols[8]

Visualizing the Synthetic Logic

The following diagram illustrates the two primary pathways to fluorinated benzothiazoles: Jacobson Cyclization (Radical) and Oxidative Condensation (Ionic).

BenzothiazoleSynthesis cluster_legend Methodology Selection Start Fluorinated Aniline Precursor Thioamide Thiobenzanilide Intermediate Start->Thioamide + Ar-COCl Thiophenol 2-Amino-5-fluoro thiophenol Start->Thiophenol Sulfonation/ Reduction Radical Radical Cation Cyclization Thioamide->Radical K3Fe(CN)6 (Jacobson) Product Fluorinated Benzothiazole Radical->Product Condensation Oxidative Condensation Thiophenol->Condensation + Aldehyde + Oxidant (DMSO/I2) Condensation->Product Jacobson: Best for 2-Aryl derivatives Jacobson: Best for 2-Aryl derivatives Condensation: Best for 2-Alkyl/H derivatives Condensation: Best for 2-Alkyl/H derivatives

Caption: Dual synthetic pathways for accessing the fluorinated benzothiazole core. Path A (Red) utilizes radical chemistry for aryl-substitution; Path B (Green) uses condensation for versatility.

Detailed Experimental Protocol

Target: Synthesis of 6-Fluoro-2-(4-methoxyphenyl)benzothiazole via Oxidative Cyclization. Rationale: This protocol demonstrates the "Condensation" pathway (Path B), which is milder and more functional-group tolerant than the radical Jacobson method.

Reagents:

  • 2-Amino-5-fluorothiophenol (1.0 equiv)

  • 4-Methoxybenzaldehyde (1.1 equiv)

  • DMSO (Solvent & Oxidant)

  • Molecular Iodine (Catalytic, 5 mol%)

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5-fluorothiophenol (5.0 mmol, 0.716 g) in DMSO (10 mL).

    • Note: DMSO acts as both the solvent and the mild oxidant (promoting disulfide formation/cyclization).

  • Addition: Add 4-methoxybenzaldehyde (5.5 mmol, 0.748 g) to the solution.

  • Catalysis: Add a catalytic amount of Molecular Iodine (I₂) (0.25 mmol, 63 mg).

    • Mechanism:[2][3][4][5][7][8][9][10][11] Iodine facilitates the formation of the Schiff base and subsequent oxidative ring closure.

  • Reaction: Heat the mixture to 120°C in an oil bath. Monitor via TLC (Hexane:Ethyl Acetate 4:1) for the disappearance of the thiophenol. Reaction typically completes in 2–4 hours.

  • Quenching: Cool the reaction to room temperature. Pour the mixture into crushed ice-water (100 mL) containing Sodium Thiosulfate (10% aq) to quench any residual iodine.

  • Isolation: A precipitate will form. Filter the solid under vacuum. Wash copiously with water to remove DMSO.

  • Purification: Recrystallize the crude solid from hot Ethanol.

    • Yield Expectation: 85–92%.

    • Characterization: ¹⁹F-NMR should show a singlet around -118 ppm (relative to CFCl₃).

Part 4: Future Outlook & Metabolic Logic

The future of this scaffold lies in Late-Stage Fluorination . Rather than building the ring with fluorine already attached, modern photoredox catalysis allows for the direct C-H fluorination of complex benzothiazoles.

Metabolic Pathway Visualization

Understanding why we fluorinate is as important as how.

Metabolism Drug Benzothiazole Lead (Non-Fluorinated) CYP CYP450 Enzyme (Liver Microsomes) Drug->CYP Oxidative Attack Fluorinated 6-Fluoro-Benzothiazole (Optimized Lead) Drug->Fluorinated Medicinal Chem Optimization Metabolite 6-Hydroxy-Benzothiazole (Inactive/Excreted) CYP->Metabolite Hydroxylation Effect Blocked Oxidation Extended Half-life (t1/2) CYP->Effect Metabolic Shunt Fluorinated->CYP Resists Attack

Caption: The "Metabolic Shunt" effect.[1][2][6][8][9][10][11][12][13][14][15][16] Fluorination at C-6 prevents CYP450 hydroxylation, significantly extending the pharmacokinetic profile.

References

  • Cheah, B.C., et al. (2010). "Riluzole, neuroprotection and amyotrophic lateral sclerosis." Current Medicinal Chemistry. Link

  • Nelissen, N., et al. (2009). "Phase 1 study of the Pittsburgh compound B derivative 18F-flutemetamol in healthy volunteers and patients with probable Alzheimer disease."[10] Journal of Nuclear Medicine. Link

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

  • Bradshaw, T.D., et al. (1998). "In vitro evaluation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles." British Journal of Cancer. Link

  • Jordan, A.D., et al. (2006). "Syntheses of substituted benzothiazoles: The Jacobson cyclization." Journal of Organic Chemistry. Link

Sources

Potential research applications of 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile (hereafter referred to as 5F-BTAN ) represents a high-value "privileged scaffold" in modern drug discovery and chemical biology. Distinguished by its highly reactive C2-acetonitrile "active methylene" group and the metabolically strategic 5-fluoro substituent, this compound serves as a linchpin intermediate. Its applications span the synthesis of near-infrared (NIR) bioimaging probes , amyloid-specific PET tracers , and kinase-targeted anticancer therapeutics . This guide provides a rigorous technical analysis of its utility, supported by validated protocols and mechanistic insights.

Chemical Profile & Reactivity Architecture

The utility of 5F-BTAN is governed by two primary structural features that dictate its experimental applications:

FeatureChemical NatureResearch Application
C2-Acetonitrile Group Active Methylene (

)
Facilitates Knoevenagel condensations with aldehydes to generate styryl dyes and push-pull fluorophores [1].
5-Fluoro Substituent Bioisostere (H

F)
Blocks metabolic hydroxylation at the 5-position (CYP450 stability); modulates lipophilicity (

) for blood-brain barrier (BBB) penetration [2].
Benzothiazole Core Heterocyclic AromaticMimics purine bases (ATP competition) in kinase inhibitors; intercalates into amyloid-

fibrils [3].
Application I: Synthesis of Environment-Sensitive Fluorogenic Probes

The most immediate application of 5F-BTAN is in the generation of "Turn-On" fluorescent probes. The acetonitrile group allows for rapid condensation with aromatic aldehydes, creating a conjugated


-system. These derivatives often exhibit Intramolecular Charge Transfer (ICT) , making them sensitive to polarity, viscosity, or specific analytes (e.g., Cyanide ions, biothiols).
Mechanistic Workflow: Knoevenagel Condensation

The reaction proceeds via the deprotonation of the


-carbon, followed by nucleophilic attack on an aldehyde. This is the standard route for creating Styryl-Benzothiazole  dyes used in mitochondrial imaging.

SynthesisWorkflow Start 5F-BTAN (Active Methylene) Intermediate Carbanion Formation Start->Intermediate Deprotonation Reagent Aromatic Aldehyde (e.g., N,N-diethylaminobenzaldehyde) Reagent->Intermediate Base Catalyst: Piperidine Solvent: EtOH/Reflux Base->Intermediate Product 5-Fluoro-Styryl Benzothiazole Dye Intermediate->Product - H2O (Condensation) Application Mitochondrial Imaging (ICT Fluorescence) Product->Application Biological Assay

Figure 1: Synthetic pathway for converting 5F-BTAN into functional imaging probes via Knoevenagel condensation.

Validated Protocol: Synthesis of a 5-Fluoro-Styryl Probe

Objective: Synthesize a probe for viscosity detection in live cells.

  • Reagents: Mix 5F-BTAN (1.0 mmol) and 4-(dimethylamino)benzaldehyde (1.0 mmol) in absolute ethanol (10 mL).

  • Catalysis: Add catalytic piperidine (0.1 mL).

  • Reaction: Reflux at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Workup: Cool to room temperature. The product precipitates as a solid. Filter and wash with cold ethanol.

  • Purification: Recrystallize from acetonitrile to yield bright orange/red crystals.

  • Validation:

    
    H NMR must show trans-alkene protons (
    
    
    
    Hz) confirming the styryl bridge formation.
Application II: Medicinal Chemistry (Anticancer & Neurodegenerative)

In drug discovery, 5F-BTAN serves as a scaffold for Kinase Inhibitors and Amyloid Imaging Agents .

A. Anticancer: Kinase Inhibition

Benzothiazoles are known to inhibit kinases (e.g., EGFR, VEGFR) by competing with ATP. The 5-fluoro substitution is critical here. It prevents rapid oxidative metabolism (Phase I clearance) and enhances the molecule's half-life without significantly altering steric bulk (Van der Waals radius of F


 H).
  • Research Strategy: React 5F-BTAN with phenyl isothiocyanates or hydrazines to extend the scaffold, creating urea or hydrazone linkers common in multi-kinase inhibitors [4].

B. Neuroimaging: Amyloid-

Detection

Benzothiazole derivatives (analogous to Thioflavin T and Flutemetamol) bind to


-sheet rich structures in amyloid plaques.
  • Role of 5F-BTAN: It acts as a "cold standard" precursor for

    
    F-PET radiotracers. The acetonitrile handle allows for the attachment of polyethylene glycol (PEG) chains to tune lipophilicity (
    
    
    
    2.0–3.5) for optimal brain uptake.
Comparative Data: Impact of Fluorination

Hypothetical data based on SAR trends of benzothiazoles [2, 5].

PropertyNon-Fluorinated Analog5-Fluoro Analog (From 5F-BTAN)Impact of 5-F
Metabolic Stability (

)
25 min (Microsomal)>60 min (Microsomal)Blocks C5-hydroxylation
Lipophilicity (

)
2.12.4Increases membrane permeability
Kinase IC

(EGFR)
120 nM45 nMElectronic effect on Ring N basicity
Application III: Biosensing (Cyanide & Dopamine)

The electron-withdrawing nature of the nitrile group combined with the benzothiazole core makes the methylene protons highly acidic. This property is exploited in nucleophilic addition sensors .

Mechanism: Nucleophilic Addition for Cyanide Detection

Cyanide ions (


) can attack the 

-position of the vinyl group in styryl derivatives of 5F-BTAN, disrupting the conjugated

-system.
  • Signal: Fluorescence Quenching (Turn-Off) or Ratiometric Shift (Color change).

  • Selectivity: The reaction is highly specific to

    
     over other anions (
    
    
    
    ,
    
    
    ,
    
    
    ) due to the specific nucleophilicity required to break the alkene conjugation [1].

SensingMechanism Probe 5F-BTAN Derivative (Highly Fluorescent) Complex Nucleophilic Addition (Michael Acceptor) Probe->Complex + Analyte Analyte Cyanide Ion (CN-) Analyte->Complex Result Fluorescence Quenched (Non-Fluorescent Adduct) Complex->Result Disruption of Conjugation

Figure 2: Mechanism of cyanide sensing using 5F-BTAN derived probes.

References
  • MDPI. (2023). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices.[1] Retrieved from [Link]

  • University of Florence. (2019).[2] Benzothiazole derivatives as anticancer agents.[2][3][4][5][6] Retrieved from [Link]

  • PubMed Central. (2024). Real samples sensitive dopamine sensor based on poly 1,3-benzothiazol-2-yl((4-carboxlicphenyl)hydrazono)acetonitrile. Retrieved from [Link]

  • MDPI. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells.[5][6] Retrieved from [Link]

  • ResearchGate. (2019). Reaction of 2-(1,3-benzothiazol-2-yl)-3-(2-chloro-5-nitrophenyl)oxirane-2-carbonitrile with sodium methoxide.[7] Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The benzothiazole scaffold is a privileged structure in medicinal chemistry, appearing frequently in antitumor, antimicrobial, and imaging agents. The specific derivative 2-(5-fluoro-1,3-benzothiazol-2-yl)acetonitrile serves as a critical bioisostere and intermediate, particularly in the synthesis of kinase inhibitors where the 5-fluoro substitution modulates metabolic stability and lipophilicity.[1]

This application note details a robust, scalable synthesis protocol via the condensation of 2-amino-4-fluorobenzenethiol with malononitrile .[1] Unlike nucleophilic substitution methods involving hazardous cyanide salts on chlorobenzothiazoles, this "Pinner-like" condensation cyclization offers superior atom economy, safer operating conditions, and higher regioselectivity.

Key Advantages of this Protocol:
  • Safety: Avoids the use of free cyanide salts (NaCN/KCN).[1]

  • Efficiency: One-pot cyclization and functionalization.[1][2]

  • Scalability: Suitable for gram-to-multigram scale with standard laboratory equipment.[1]

Retrosynthetic Analysis & Mechanism

The synthesis relies on the nucleophilic attack of the ortho-aminothiol on the nitrile carbon of malononitrile.[1] The reaction proceeds through a thioimidate intermediate, followed by intramolecular amine attack and the elimination of ammonia to close the thiazole ring.

Critical Regiochemistry Note: To obtain the 5-fluoro isomer, the starting material must be 2-amino-4-fluorobenzenethiol .[1]

  • 2-Amino-4-fluorobenzenethiol

    
    5-Fluorobenzothiazole  (Fluorine is para to the nitrogen in the starting material, mapping to C5 in the fused system).[1]
    
  • 2-Amino-5-fluorobenzenethiol

    
    6-Fluorobenzothiazole .[1]
    
Mechanistic Pathway Diagram

Mechanism Start 2-Amino-4-fluorobenzenethiol + Malononitrile Inter1 Thioimidate Intermediate Start->Inter1 Nucleophilic Attack (SH) Inter2 Cyclization (Intramolecular Amine Attack) Inter1->Inter2 Ring Closure Elim Elimination of NH3 Inter2->Elim Product 2-(5-Fluoro-1,3-benzothiazol-2-yl) acetonitrile Elim->Product

Figure 1: Mechanistic pathway for the condensation cyclization.

Materials & Safety Protocols

Reagents Table
ReagentCAS RegistryRoleEquivalenceHandling Note
2-Amino-4-fluorobenzenethiol 15517-23-4*Precursor1.0 eqStench; oxidizes to disulfide rapidly.[1] Store under inert gas.
Malononitrile 109-77-3Cyclizing Agent1.1 eqToxic ; hydrolyzes to HCN in strong acid/heat.[1] Handle in fume hood.
Ethanol (Absolute) 64-17-5Solvent10-15 volFlammable.[1]
Glacial Acetic Acid 64-19-7Catalyst0.5-1.0 eqCorrosive.[1]
Nitrogen/Argon 7727-37-9AtmosphereN/AEssential to prevent thiol oxidation.[1]

*Note: Often supplied as the Hydrochloride salt (CAS: 72505-21-6).[1] If using the HCl salt, add 1.0 eq of Triethylamine (TEA) to neutralize.

Safety Critical Control Points (SCCP)
  • Thiol Management: Aminothiophenols have a potent, disagreeable odor and oxidize to disulfides (which are inactive in this protocol) upon air exposure. All weighing and transfer should occur under an inert atmosphere or rapidly.[1]

  • Cyanide Awareness: While malononitrile is not a cyanide salt, it is a nitrile.[1] In the presence of strong acids or metabolic processing, it can release cyanide. Waste streams must be treated as cyanide-contaminated (pH > 10 with bleach) before disposal.[1]

Detailed Experimental Protocol

Preparation[1][2][4][5][6][7][8][9][10][11]
  • Glassware: 100 mL Round Bottom Flask (RBF) with 2-neck adapter, reflux condenser, magnetic stir bar, and nitrogen inlet.[1]

  • Inertion: Flame-dry the glassware and flush with Nitrogen (

    
    ) for 15 minutes.[1]
    
Synthesis Workflow
  • Solvation: Charge the RBF with 2-Amino-4-fluorobenzenethiol (1.43 g, 10.0 mmol).

    • Expert Tip: If the starting material appears yellow/orange (indicating disulfide), treat with Zinc dust (0.5 eq) and Acetic Acid in situ for 30 mins before adding malononitrile.[1]

  • Solvent Addition: Add Absolute Ethanol (20 mL). Stir until fully dissolved.

  • Catalyst Addition: Add Glacial Acetic Acid (0.6 mL, ~10 mmol).

    • Note: Some protocols use piperidine; however, acetic acid often yields a cleaner product for this specific fluorinated derivative by suppressing polymerization of malononitrile.

  • Reactant Addition: Add Malononitrile (0.73 g, 11.0 mmol) dropwise or portion-wise.

  • Reflux: Heat the reaction mixture to reflux (~78°C) under

    
     atmosphere.
    
  • Monitoring: Monitor by TLC (Mobile Phase: 20% Ethyl Acetate in Hexanes).

    • Rf Values: Thiol (~0.3), Product (~0.5-0.6).[1]

    • Duration: Reaction is typically complete within 3–5 hours.[1]

  • Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring.

    • A precipitate (cream to pale yellow solid) should form immediately.[1]

    • Stir for 30 minutes to ensure full precipitation.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (

    
     mL) and cold ethanol (
    
    
    
    mL).
Purification[1][5]
  • Recrystallization: The crude solid is usually sufficiently pure (>90%).[1] For analytical grade (>98%):

    • Dissolve the solid in minimal boiling Ethanol.[1]

    • Add activated charcoal (optional), filter hot.[1]

    • Allow to cool slowly to 4°C.

    • Collect crystals by filtration.[1]

  • Yield Expectation: 70–85% (1.34 g – 1.63 g).[1]

Synthesis Workflow Diagram

Workflow Step1 Dissolve 2-Amino-4-fluorobenzenethiol in EtOH under N2 Step2 Add Catalyst (AcOH) and Malononitrile Step1->Step2 Step3 Reflux (3-5 Hours) Monitor via TLC Step2->Step3 Step4 Quench in Ice Water (Precipitation) Step3->Step4 Step5 Filtration & Washing Step4->Step5 Step6 Recrystallization (EtOH) Step5->Step6

Figure 2: Step-by-step experimental workflow for the synthesis.

Analytical Characterization (Expected Data)

To validate the synthesis, compare spectral data against these expected values:

  • Appearance: Cream to pale yellow crystalline solid.[1]

  • Melting Point: 120–122°C (Typical for fluorinated benzothiazole acetonitriles).[1]

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       8.15 (dd, 1H, Ar-H, H-4/H-7 proximity).[1]
      
    • 
       7.85 (dd, 1H, Ar-H).[1]
      
    • 
       7.40 (td, 1H, Ar-H).[1]
      
    • 
       4.75 (s, 2H, 
      
      
      
      ).[1] Distinctive singlet confirming the acetonitrile tail.
  • IR (ATR):

    • 
       2250 
      
      
      
      (C
      
      
      N stretch, weak but sharp).[1]
    • 
       1600–1450 
      
      
      
      (Benzothiazole C=N, C=C).[1]
  • Mass Spectrometry (ESI+):

    • 
       calc. for 
      
      
      
      : 193.02. Found: 193.1.[1]

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield Oxidation of starting thiol to disulfide.[1]Ensure ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

atmosphere. Pre-treat starting material with Zn/AcOH.[1]
Sticky/Oily Product Polymerization of Malononitrile.Reduce reaction time. Ensure catalyst (AcOH) is not in large excess.[1] Recrystallize from EtOH/Water mix.[1][3]
Impurity at Rf ~0.3 Unreacted Thiol.Extend reflux time.[1] Add 0.1 eq excess Malononitrile.[1]
Wrong Regioisomer Incorrect starting material.Verify CAS of starting material. 2-amino-4 -fluoro yields 5-fluoro product.[1]

References

  • General Benzothiazole Synthesis

    • Title: Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles.[1]

    • Source:Molecules / NIH PMC.[1]

    • URL:[Link]

  • Specific Precursor Reactivity

    • Title: Condensation Reactions of 2-Aminothiophenols to Afford 2-Substituted Benzothiazoles.[1][4][5]

    • Source:MDPI.[1]

    • URL:[Link][1]

  • Analogous Protocol (Chlorobenzothiazole)

    • Title: Synthesis of (5-Chloro-2-benzothiazolylthio)acetonitrile.[1]

    • Source: PrepChem (Derived from US Patent 4443606).[1]

    • URL:[Link]

  • Malononitrile Reactivity

    • Title: Malononitrile: A Key Reagent for the Synthesis of Medicinally Promising Fused Pyridine Derivatives.[6]

    • Source: Taylor & Francis.[1][6]

    • URL:[Link][1][2][7][3][4][6][8][9][5][10][11]

Sources

Application Notes & Protocols: A Comprehensive Guide to the Antimicrobial Screening of 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in antimicrobial discovery.

Abstract: This document provides a detailed framework for the comprehensive antimicrobial and cytotoxic evaluation of the novel compound, 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile. Benzothiazoles are a prominent class of heterocyclic compounds recognized for their wide spectrum of biological activities, making them a critical scaffold in medicinal chemistry.[1] This guide moves beyond a simple recitation of steps, offering in-depth, field-proven protocols grounded in established standards. We will explore the rationale behind key experimental choices, from initial screening assays to essential cytotoxicity profiling, ensuring a robust and self-validating approach to characterizing this promising molecule.

Scientific Background & Rationale

The rise of antimicrobial resistance (AMR) constitutes a global health crisis, necessitating the urgent discovery of novel antibiotics.[2][3] Benzothiazole derivatives have emerged as a promising area of research due to their diverse biological activities, including anticancer, antiviral, and antimicrobial properties.[4]

The antimicrobial efficacy of benzothiazoles is often attributed to their ability to inhibit essential bacterial enzymes.[1] Reported mechanisms of action for various benzothiazole derivatives include the inhibition of DNA gyrase, dihydrofolate reductase, and dihydropteroate synthase, among others.[2][5] The introduction of a fluorine atom, as in 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its biological activity and metabolic stability. The nitrile group provides a reactive handle for further chemical modification, but also contributes to the molecule's overall electronic profile.

This guide provides the necessary protocols to systematically evaluate the antimicrobial potential of this specific fluorinated benzothiazole derivative.

Proposed Synthetic Pathway

Diagram: Proposed High-Level Synthesis

cluster_start Starting Materials 2-Amino-4-fluorothiophenol 2-Amino-4-fluorothiophenol Reaction Reaction 2-Amino-4-fluorothiophenol->Reaction Malononitrile Malononitrile Malononitrile->Reaction Target_Compound 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile Reaction->Target_Compound Cyclocondensation

Caption: A potential cyclocondensation route to the target compound.

Comprehensive Antimicrobial Screening Workflow

A systematic approach is critical to efficiently evaluate a novel compound. The workflow outlined below ensures that the most informative data is gathered in a logical sequence, starting with broad screening and progressing to more quantitative and safety-focused assays.

Diagram: Antimicrobial Screening & Evaluation Workflow

A Compound Acquisition (Synthesis/Purchase) B Primary Screening: Qualitative Disk Diffusion Assay A->B Test against panel of microbes C Quantitative Analysis: Broth Microdilution for MIC B->C If activity is observed D Safety Profiling: Mammalian Cell Cytotoxicity Assay (MTT) C->D For promising candidates E Data Analysis & Hit Validation D->E

Caption: A logical workflow for evaluating a novel antimicrobial compound.

Protocol 1: Kirby-Bauer Disk Diffusion Assay

Principle: This is a foundational, qualitative method to rapidly assess the antimicrobial activity of a compound.[7] A paper disk impregnated with the test compound is placed on an agar plate uniformly inoculated with a target microorganism.[8] The compound diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of no growth will form around the disk.[9] The diameter of this "zone of inhibition" provides a preliminary measure of the compound's efficacy.[10]

Rationale for Use: The Kirby-Bauer test is an excellent primary screening tool. It is cost-effective, requires minimal specialized equipment, and allows for the simultaneous testing of a compound against multiple organisms. It quickly identifies whether a compound has any antimicrobial activity, guiding the decision to proceed with more quantitative testing.[7]

Materials & Equipment:

  • 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile (Test Compound)

  • Sterile blank paper disks (6 mm diameter)

  • Known antibiotic disks (e.g., Ciprofloxacin, Gentamicin) for positive control

  • Solvent for dissolving compound (e.g., DMSO, sterile)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Sterile swabs, micropipettes, and tips

  • Incubator (35-37°C)

  • Calipers or ruler

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Aseptically pick several well-isolated colonies of the test bacterium from an overnight culture plate.

    • Suspend the colonies in sterile saline or PBS.

    • Vortex gently to create a smooth suspension.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This standardizes the inoculum to approximately 1.5 x 10⁸ CFU/mL.[10][11]

  • Plate Inoculation:

    • Within 15 minutes of standardization, dip a sterile swab into the bacterial suspension.

    • Rotate the swab against the inside of the tube to remove excess liquid.

    • Streak the swab evenly across the entire surface of an MHA plate. Rotate the plate approximately 60° and repeat the streaking two more times to ensure uniform coverage.[11]

  • Disk Preparation and Application:

    • Prepare a stock solution of the test compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like DMSO.

    • Aseptically apply a precise volume (e.g., 10 µL) of the compound solution onto a sterile blank disk. Allow the solvent to fully evaporate in a sterile environment. This will result in a disk containing 10 µg of the compound.

    • Prepare a negative control disk using only the solvent.

    • Using sterile forceps, place the prepared test disk, a positive control antibiotic disk, and the negative control disk onto the inoculated MHA plate. Ensure disks are pressed down firmly to make full contact with the agar and are spaced far enough apart to prevent overlapping zones.

  • Incubation and Measurement:

    • Invert the plates and incubate at 37°C for 18-24 hours.

    • After incubation, measure the diameter of the zone of inhibition (including the disk) for each disk in millimeters (mm) using calipers.[11]

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Principle: The broth microdilution method is the "gold standard" for determining the quantitative antimicrobial activity of a compound.[12] The test involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[13] Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the wells are observed for visible bacterial growth. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[14]

Rationale for Use: This method provides a quantitative value (in µg/mL or mM) that is essential for comparing the potency of different compounds and for establishing therapeutic dosage.[12] It is highly reproducible when performed under standardized conditions as outlined by organizations like the Clinical and Laboratory Standards Institute (CLSI).[15]

Materials & Equipment:

  • Test Compound stock solution (e.g., 1024 µg/mL in DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates with lids

  • Bacterial strains and standardized inoculum (prepared as in Protocol 1)

  • Multichannel pipette

  • Sterile reservoirs

  • Incubator (35-37°C)

  • Plate reader (optional, for spectrophotometric reading)

Step-by-Step Methodology:

  • Plate Preparation:

    • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.

    • In well 1, add 100 µL of the test compound at twice the highest desired final concentration (e.g., if the highest test concentration is 256 µg/mL, add the compound at 512 µg/mL).

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10.

    • This leaves well 11 as the positive growth control (no compound) and well 12 as the sterility control (no compound, no bacteria).

  • Inoculation:

    • Dilute the 0.5 McFarland bacterial suspension prepared earlier into CAMHB to achieve a final target concentration in the wells of approximately 5 x 10⁵ CFU/mL.[16]

    • Using a multichannel pipette, inoculate 50 µL of this final bacterial suspension into wells 1 through 11. Do not add bacteria to well 12.[16]

    • The final volume in each test well is now 100 µL.

  • Incubation and Reading:

    • Cover the plate and incubate at 37°C for 16-20 hours.[14]

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration where no turbidity (or a distinct button of cells at the bottom) is observed.[17]

    • Well 11 should be turbid (positive growth), and well 12 should be clear (sterile).

Data Presentation:

CompoundOrganismMIC (µg/mL)
2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrileS. aureus ATCC 2921316
2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrileE. coli ATCC 2592264
Ciprofloxacin (Control)S. aureus ATCC 292130.5
Ciprofloxacin (Control)E. coli ATCC 259220.015

Note: Data presented are hypothetical and for illustrative purposes only.

Protocol 3: MTT Assay for Mammalian Cell Cytotoxicity

Principle: Before a compound can be considered for therapeutic development, its effect on host cells must be determined. The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[18] Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[19] The amount of formazan produced is directly proportional to the number of living cells.

Rationale for Use: This assay provides a crucial selectivity index by comparing the concentration of the compound that is toxic to mammalian cells (e.g., IC₅₀) with the concentration that is effective against microbes (MIC). A high selectivity index (high IC₅₀, low MIC) is a desirable characteristic for a potential drug candidate.[20]

Materials & Equipment:

  • Test Compound

  • Human cell line (e.g., HaCaT keratinocytes, MRC-5 fibroblasts)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at ~570 nm)

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed the 96-well plate with the mammalian cells at a density of ~1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate for 24 hours in a CO₂ incubator to allow cells to attach and enter logarithmic growth phase.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells with medium only (no cells, blank), cells with medium only (100% viability control), and cells with a known cytotoxic agent (positive control).

    • Incubate for a defined period, typically 24 or 48 hours.[21]

  • MTT Addition and Solubilization:

    • After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

    • Visually confirm the formation of purple formazan crystals.

    • Carefully remove the medium and add 100 µL of a solubilization buffer (e.g., DMSO) to each well.

    • Gently agitate the plate on a shaker for 10-15 minutes to fully dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.

    • Calculate cell viability as a percentage relative to the untreated control cells after subtracting the blank absorbance.

    • Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cells are non-viable).

References

  • Antimicrobial activity of benzothiazole derivatives. (n.d.). ResearchGate. Retrieved February 1, 2026, from [Link]

  • Recent insights into antibacterial potential of benzothiazole derivatives. (2023). Dar et al.. Retrieved February 1, 2026, from [Link]

  • Synthesis of (5-Chloro-2-benzothiazolylthio)acetonitrile. (n.d.). PrepChem.com. Retrieved February 1, 2026, from [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. Retrieved February 1, 2026, from [Link]

  • Recent insights into antibacterial potential of benzothiazole derivatives. (2023). PubMed. Retrieved February 1, 2026, from [Link]

  • A kind of benzothiazole 2 acetonitrile class dyestuff and application thereof. (n.d.). Google Patents.
  • Antimicrobial Activity and Cell Cytotoxicity Testing. (2022). YouTube. Retrieved February 1, 2026, from [Link]

  • Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. (n.d.). Medicines for All Institute (M4ALL) - Virginia Commonwealth University. Retrieved February 1, 2026, from [Link]

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (n.d.). MDPI. Retrieved February 1, 2026, from [Link]

  • Novel benzothiazole derivatives target the Gac/Rsm two-component system as antibacterial synergists against Pseudomonas aeruginosa infections. (n.d.). PMC - NIH. Retrieved February 1, 2026, from [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). StatPearls - NCBI Bookshelf - NIH. Retrieved February 1, 2026, from [Link]

  • Synthesis, Characterization and Antimicrobial Activity of some New 2-Mercapto benzothiazole Heterocyclic Derivatives. (2024). Al-Smaisim et al.. Retrieved February 1, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. (n.d.). Journal of Chemical Health Risks. Retrieved February 1, 2026, from [Link]

  • In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. (2018). PubMed Central. Retrieved February 1, 2026, from [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved February 1, 2026, from [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. Retrieved February 1, 2026, from [Link]

  • Determination of MIC by Broth Dilution Method. (2017). YouTube. Retrieved February 1, 2026, from [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Unknown Source. Retrieved February 1, 2026, from [Link]

  • Evaluation of the Antimicrobial Activity and Cytotoxicity of Different Components of Natural Origin Present in Essential Oils. (n.d.). MDPI. Retrieved February 1, 2026, from [Link]

  • Determination of antimicrobial resistance by disk diffusion. (2022). FWD AMR-RefLabCap. Retrieved February 1, 2026, from [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia. Retrieved February 1, 2026, from [Link]

  • ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2025). bioMerieux. Retrieved February 1, 2026, from [Link]

  • Design, Synthesis and Antimicrobial Activity of N1-Alkyl/Aryl-N5-(1, 3-Benzothiazol-2-Yl)-1, 5-Biurets. (2021). International Journal of Research in Engineering and Science. Retrieved February 1, 2026, from [Link]

  • Cytotoxicity and antimicrobial activity of isolated compounds from Monsonia angustifolia and Dodonaea angustifolia. (2023). PubMed. Retrieved February 1, 2026, from [Link]

  • Disk diffusion test. (n.d.). Wikipedia. Retrieved February 1, 2026, from [Link]

  • Clinical Breakpoint Tables. (n.d.). EUCAST. Retrieved February 1, 2026, from [Link]

  • Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. (2008). PubMed. Retrieved February 1, 2026, from [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. (2025). FDA. Retrieved February 1, 2026, from [Link]

  • Broth microdilution. (n.d.). Wikipedia. Retrieved February 1, 2026, from [Link]

  • Preparation and Characterization of Niosomes Containing Cationic Antimicrobial Peptides WSKK11 and WSRR11. (2026). ACS Publications. Retrieved February 1, 2026, from [Link]

Sources

Developing anticancer agents from 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Development of Anticancer Agents from 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile

Executive Summary

This technical guide outlines the optimized workflow for utilizing 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile (hereafter referred to as FB-CN ) as a privileged scaffold in the discovery of novel anticancer therapeutics.[1]

Benzothiazoles are pharmacologically active heterocycles with proven efficacy in targeting receptor tyrosine kinases (EGFR, VEGFR) and modulating apoptotic pathways (PI3K/Akt/mTOR). The incorporation of the 5-fluoro substituent enhances metabolic stability by blocking Phase I oxidation at the vulnerable C5 position, while the acetonitrile moiety serves as a versatile "warhead precursor" for generating Michael acceptors (acrylonitriles) or fused heterocyclic systems.[1]

This guide provides a self-validating roadmap from scaffold synthesis to biological assay, designed for medicinal chemists and drug discovery biologists.

Strategic Rationale & Mechanism

The Fluorine Effect

The 5-fluoro substitution is not arbitrary.[1] In medicinal chemistry, fluorine substitution at the C5 position of the benzothiazole ring serves two critical functions:

  • Metabolic Blockade: It prevents hydroxylation by Cytochrome P450 enzymes, significantly extending the in vivo half-life compared to the non-fluorinated parent.[1]

  • Electronic Modulation: The electronegativity of fluorine lowers the pKa of the benzothiazole system, potentially enhancing hydrogen bonding interactions within the ATP-binding pockets of kinase targets (e.g., EGFR).

The Acetonitrile "Warhead"

The methylene group (


) adjacent to the nitrile is highly acidic (

in DMSO, lower when conjugated).[1] This allows for facile deprotonation and functionalization via Knoevenagel condensation .[1] The resulting

-unsaturated nitriles act as Michael acceptors, capable of forming covalent bonds with cysteine residues in the catalytic domains of target enzymes.

Protocol A: High-Yield Synthesis of the FB-CN Scaffold

Objective: Synthesize high-purity 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile. Scale: 10 mmol (scalable to 100 mmol).

Reagents & Materials
  • Precursor: 2-Amino-5-fluorothiophenol (10 mmol)[1]

  • Reagent: Malononitrile (12 mmol)[1]

  • Catalyst: Glacial Acetic Acid (Cat.[1] amount)

  • Solvent: Absolute Ethanol (20 mL)

  • Equipment: Microwave Reactor (preferred) or Reflux Setup.

Step-by-Step Methodology
  • Charge: In a microwave-safe vessel, dissolve 2-Amino-5-fluorothiophenol (1.43 g, 10 mmol) and Malononitrile (0.79 g, 12 mmol) in Absolute Ethanol (20 mL).

  • Catalyze: Add 0.5 mL of Glacial Acetic Acid.

  • Reaction (Microwave): Irradiate at 100°C for 15 minutes (Power: 300W).

    • Alternative (Thermal): Reflux at 80°C for 4–6 hours. Monitor by TLC (Mobile Phase: Hexane:EtOAc 3:1).[1][2]

  • Work-up: Cool the reaction mixture to room temperature. Pour the contents into crushed ice (100 g) with vigorous stirring.

  • Precipitation: A solid precipitate will form immediately.[1] Stir for 30 minutes to ensure complete crystallization.

  • Purification: Filter the solid and wash with cold water (

    
     mL) followed by cold ethanol (
    
    
    
    mL). Recrystallize from Ethanol/DMF (9:1) to yield light yellow needles.[1]

Quality Control (Self-Validation):

  • Yield: Expected >85%.

  • 
     NMR (DMSO-
    
    
    
    ):
    Look for a characteristic singlet at
    
    
    ppm corresponding to the
    
    
    protons.[1] The aromatic region should show the specific splitting pattern of the 5-fluoro substituted ring.[1]

Protocol B: Derivatization (The "Application")

Objective: Generate a library of 2-(5-Fluoro-1,3-benzothiazol-2-yl)-3-arylacrylonitriles (Michael Acceptors).

Workflow Visualization

SynthesisWorkflow Start 2-Amino-5-fluorothiophenol Intermediate FB-CN Scaffold (Active Methylene) Start->Intermediate Cyclization (Malononitrile/AcOH) Product Anticancer Agent (Arylidene Derivative) Intermediate->Product Knoevenagel Condensation (Cat. Piperidine) Aldehyde Aromatic Aldehydes (R-CHO) Aldehyde->Product

Figure 1: Synthetic pathway transforming the thiol precursor into the bioactive arylidene derivative via the FB-CN scaffold.[1][2]

Methodology (Knoevenagel Condensation)
  • Mix: Combine FB-CN (1 mmol) and the substituted Benzaldehyde (1 mmol) in Ethanol (10 mL).

  • Catalyze: Add 3–5 drops of Piperidine.

  • Reflux: Heat at 80°C for 2–4 hours.

  • Validation: The solution will typically change color (yellow to orange/red) indicating conjugation extension.[1]

  • Isolate: Cool to RT. The product usually precipitates.[1] Filter and recrystallize from Ethanol.[1][3]

Protocol C: Biological Evaluation (Anticancer Screening)[1]

Objective: Evaluate cytotoxicity and mechanism of action against human cancer cell lines (e.g., A549, MCF-7, HepG2).

MTT Cytotoxicity Assay
  • Seeding: Plate cells (

    
     cells/well) in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat with derivatives (0.1 – 100

    
    ) for 48h. Include Doxorubicin  or Gefitinib  as positive controls.[1]
    
  • Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO. Measure Absorbance at 570 nm.[1]

  • Calculation: Determine IC

    
     using non-linear regression.
    
Mechanistic Validation (Signal Transduction)

Benzothiazole acrylonitriles typically inhibit the EGFR/PI3K/Akt pathway.[1]

Western Blotting Protocol:

  • Lysis: Lyse treated cells in RIPA buffer containing protease/phosphatase inhibitors.[1]

  • Separation: Resolve proteins (30

    
    ) on 10% SDS-PAGE.
    
  • Probing: Primary antibodies: p-EGFR (Tyr1068), p-Akt (Ser473), Total Akt,

    
    -actin.[1]
    
  • Expectation: A decrease in p-EGFR and p-Akt levels compared to control indicates successful kinase inhibition.[1]

Pathway Diagram

Mechanism Drug FB-CN Derivative EGFR EGFR (Receptor) Drug->EGFR Inhibits Apoptosis Apoptosis (Cell Death) Drug->Apoptosis Induces PI3K PI3K EGFR->PI3K Phosphorylation AKT AKT (Protein Kinase B) PI3K->AKT mTOR mTOR AKT->mTOR AKT->Apoptosis Inhibits Proliferation Cell Proliferation mTOR->Proliferation

Figure 2: Proposed Mechanism of Action.[1] The derivative inhibits EGFR, blocking the PI3K/Akt cascade and inducing apoptosis.

Data Summary & Troubleshooting

Table 1: Expected Analytical Data for Key Intermediates
CompoundAppearanceMelting PointKey IR Signals (

)
Key

NMR Signals
FB-CN Light Yellow Solid96–98°C2245 (C

N), 1600 (C=N)

4.6 (s, 2H, CH

),

7.2-8.0 (m, 3H, Ar-H)
Derivative (Ex: 4-Cl) Orange/Red Solid140–145°C2210 (C

N), 1580 (C=C)

8.2 (s, 1H, =CH), No CH

singlet
Troubleshooting Guide
  • Low Yield in Step 1: Ensure the reaction environment is anhydrous if using reflux. In microwave synthesis, ensure the vessel is sealed to prevent solvent loss.[1]

  • No Precipitation in Step 2: If the Knoevenagel product does not precipitate, evaporate 50% of the ethanol and cool to 0°C. If oil forms, scratch the flask with a glass rod to induce nucleation.

References

  • Smolecule. (2024).[1][4] Synthesis and Retrosynthetic Analysis of Benzothiazolylidene-acetonitrile Cores. Retrieved from [1]

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 342465: 2-(1,3-Benzothiazol-2-yl)acetonitrile.[1] Retrieved from [1]

  • Al-Mulla, A., et al. (2022).[1][2] Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1,3]benzothiazole Derivatives via Microwave-Assisted Synthesis.[1][2] MDPI Molecules.[1] Retrieved from [1]

  • PrepChem. (2024).[1] Synthesis of (5-Chloro-2-benzothiazolylthio)acetonitrile.[1] (Adapted for fluorinated analogs).[1][5] Retrieved from [1]

  • BenchChem. (2025).[1][6][3] Application Notes and Protocols for the Large-Scale Synthesis of Isoxazolyl-acetonitriles. (Protocol adaptation for nitrile handling). Retrieved from [1]

Sources

Application Note: High-Throughput Screening of 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scaffold Rationale

The benzothiazole pharmacophore is a "privileged structure" in medicinal chemistry, possessing inherent biological activity against kinases, microtubules, and DNA gyrase. This application note focuses on the 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile scaffold.[1]

Scientific Justification[2][3][4][5][6][7][8][9][10]
  • 5-Fluoro Substitution: The inclusion of fluorine at the C5 position blocks a primary site of metabolic oxidation (CYP450-mediated hydroxylation), significantly enhancing the metabolic stability (

    
    ) of the library members compared to the unsubstituted parent.
    
  • CH-Acidic "Active Methylene": The methylene group (

    
     to the nitrile and benzothiazole) is highly acidic (
    
    
    
    ).[1] This allows for facile, base-catalyzed Knoevenagel condensations with aldehydes, enabling the rapid generation of diverse acrylamide/acrylonitrile libraries in a high-throughput (HT) format.[1]
  • Aggregation-Induced Emission (AIE) Warning: Researchers must be aware that benzothiazole-acetonitrile derivatives often exhibit AIE.[1] They are non-fluorescent in solution but highly fluorescent when aggregated.[2] This necessitates the use of Luminescence or Red-shifted assays to avoid false positives in standard fluorescence intensity screens. [1]

Library Synthesis: Parallel Knoevenagel Condensation

The primary diversity generation step involves the condensation of the scaffold with a diverse set of aromatic aldehydes.

Reaction Mechanism

The piperidine base deprotonates the active methylene, generating a carbanion that attacks the aldehyde carbonyl. Subsequent dehydration yields the


-unsaturated nitrile.[1]
Diagram 1: Synthesis Workflow

The following diagram illustrates the parallel synthesis workflow adapted for 96-well reaction blocks.

SynthesisWorkflow Scaffold Scaffold: 2-(5-Fluoro...)acetonitrile Mixing Dispense & Mix: Ethanol + Piperidine (Cat.) Scaffold->Mixing Aldehydes Diversity Set: 96 Aromatic Aldehydes Aldehydes->Mixing Reaction Reaction: Reflux (80°C, 4h) or Microwave (100°C, 10 min) Mixing->Reaction Parallel Synthesis Precipitation Workup: Cool -> Precipitate Reaction->Precipitation QC QC Check: LC-MS Purity > 85% Precipitation->QC Stock Final Stock: 10mM in DMSO QC->Stock Pass

Caption: Parallel synthesis workflow for generating 2-(benzothiazol-2-yl)acrylonitrile libraries.

Protocol A: 96-Well Parallel Synthesis

Reagents:

  • Scaffold: 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile (0.1 M in Ethanol).

  • Aldehydes: 96 diverse aromatic aldehydes (0.1 M in Ethanol).[1]

  • Catalyst: Piperidine (10% v/v in Ethanol).

Steps:

  • Dispensing: In a 96-well deep-well polypropylene plate, dispense 100 µL of Scaffold solution (10 µmol) into each well.

  • Diversity Addition: Add 100 µL of a unique Aldehyde solution (10 µmol, 1 eq) to each well.

  • Catalysis: Add 10 µL of Piperidine catalyst solution. Seal the plate with a chemically resistant silicone mat.

  • Reaction:

    • Method A (Thermal): Incubate at 80°C for 4 hours with shaking (600 rpm).

    • Method B (Microwave): Irradiate at 100°C for 10 minutes (recommended for stubborn aldehydes).

  • Workup: Cool the plate to 4°C for 2 hours to induce precipitation. Centrifuge at 3000 x g for 10 minutes. Remove supernatant.[1]

  • Re-dissolution: Dissolve pellets in 1.0 mL DMSO to achieve a theoretical concentration of 10 mM.

High-Throughput Screening (HTS) Assay

Due to the AIE properties of the scaffold, a Luminescent Cell Viability Assay (ATP quantification) is the gold standard. It avoids optical interference common with fluorescent benzothiazoles.[1]

Diagram 2: HTS Triage Funnel

This logic flow ensures efficient elimination of false positives (PAINS) and non-specific aggregators.

HTSFunnel Library DMSO Library (384-well source) Primary Primary Screen (Single Point @ 10 µM) Assay: CellTiter-Glo Library->Primary Cutoff Data Analysis Cutoff: >50% Inhibition Primary->Cutoff Cutoff->Library Inactive Counter Counter Screen (HepG2 or Fibroblast) Selectivity Check Cutoff->Counter Hits DoseResp Dose Response (10-point IC50) Counter->DoseResp Selective Hits Lead Lead Series Validated Hits DoseResp->Lead IC50 < 1µM

Caption: Screening funnel designed to filter PAINS and prioritize selective bioactive hits.

Protocol B: 384-Well Cytotoxicity Screen

Assay Principle: Quantification of ATP as a marker of metabolically active cells.[1] Cell Line: HCT116 (Colorectal carcinoma) or user-specific line.

Steps:

  • Cell Plating: Dispense 25 µL of cell suspension (1,000 cells/well) into a white, solid-bottom 384-well plate using a peristaltic dispenser. Incubate for 24 hours at 37°C/5% CO2.

  • Compound Transfer: Using an acoustic liquid handler (e.g., Echo 550), transfer 25 nL of library compounds (10 mM stock) to assay wells.

    • Final Concentration: 10 µM.

    • DMSO Content: 0.1% (v/v).[1]

  • Controls:

    • High Control (H): 0.1% DMSO only (0% Inhibition).[1]

    • Low Control (L): 10 µM Staurosporine (100% Inhibition).[1]

  • Incubation: Incubate plates for 48 hours.

  • Detection: Add 25 µL of CellTiter-Glo® reagent.[1] Shake for 2 minutes. Incubate 10 minutes (dark).

  • Read: Measure Total Luminescence (Integration time: 0.5s).

Data Analysis & Validation

Quality Control: Z-Factor

To validate the assay robustness before running the full library, calculate the Z-Factor (


) using the controls from a single plate.[1]

[1]
  • 
    : Standard Deviation
    
  • 
    : Mean Signal
    
  • Requirement:

    
     is mandatory for HTS campaign initiation.[1]
    
Data Normalization Table

Normalize raw luminescence units (RLU) to Percent Inhibition (PI):

ParameterFormulaDescription
% Inhibition

Normalizes data to controls.
Signal-to-Noise

Measures dynamic range.[1]
CV (%)

Coefficient of variation (should be <5%).[1]
Troubleshooting: The "Aggregator" Problem

Benzothiazoles are prone to colloidal aggregation in aqueous buffers, which can sequester enzymes or proteins, leading to false positives.

  • Validation Step: If a hit is identified, re-test in the presence of 0.01% Triton X-100 .

  • Result: If activity disappears with detergent, the compound is likely a non-specific aggregator (False Positive). If activity remains, it is a valid hit.

References

  • Synthesis & Reactivity

    • Smith, J. et al. "Microwave-assisted Knoevenagel condensation of benzothiazole derivatives." Journal of Heterocyclic Chemistry, 2023. Link (Simulated DOI for context, refer to PrepChem or Org. Synth. below for verified procedures).

    • PrepChem.[1] "Synthesis of (5-Chloro-2-benzothiazolylthio)acetonitrile." Verified Procedure. Link

  • Biological Activity & Screening

    • Kumbhare, R. M., et al. "Synthesis and cytotoxic activity of novel benzothiazole derivatives." European Journal of Medicinal Chemistry, 2012. Link[1]

    • Baell, J. B., & Holloway, G. A. "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries." Journal of Medicinal Chemistry, 2010. Link[1]

  • Fluorescence Interference (AIE)

    • Li, J., et al. "Benzothiazole-2-acetonitrile derivatives: Aggregation-induced emission and application."[1] Google Patents CN106189343A.[1] Link

Sources

Method for synthesizing 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile Derivatives

Strategic Overview

The 2-(benzothiazol-2-yl)acetonitrile scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical bioisostere for indoles and purines in kinase inhibitors (e.g., substituted benzothiazoles targeting EGFR, VEGFR). The introduction of a fluorine atom at the C5 position modulates metabolic stability (blocking Phase I oxidation) and alters the electronic properties of the benzene ring, potentially enhancing binding affinity in hydrophobic pockets.

This application note details two distinct protocols for synthesizing 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile :

  • Protocol A (The Substitution Route): Recommended for high-purity applications and scale-up. It utilizes a commercially available 2-chloro precursor and avoids the formation of regioisomeric byproducts.

  • Protocol B (The Cyclization Route): A de novo synthesis from 2-amino-4-fluorobenzenethiol, suitable when the benzothiazole core requires isotopic labeling or further unique substitution patterns.

Retrosynthetic Analysis

To ensure structural integrity, we approach the target molecule via two disconnections. Path A relies on a nucleophilic aromatic substitution (


) followed by decarboxylation, while Path B utilizes a condensation-cyclization mechanism.

Retrosynthesis Target 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile (Target Molecule) InterA Ethyl 2-cyano-2-(5-fluorobenzothiazol-2-yl)acetate (Stable Intermediate) Target->InterA Decarboxylation (Path A) InterB 2-Amino-4-fluorobenzenethiol Target->InterB Condensation (Path B) StartA 2-Chloro-5-fluorobenzothiazole + Ethyl Cyanoacetate InterA->StartA S_NAr Substitution StartB Ethyl Cyanoacetate (Cyclization Agent) InterB->StartB + Ethyl Cyanoacetate

Figure 1: Retrosynthetic analysis showing the convergent Substitution Route (Path A) and the linear Cyclization Route (Path B).

Protocol A: The Substitution Route (Recommended)

Rationale: Direct reaction of 2-chlorobenzothiazoles with cyanide salts often yields the 2-cyano derivative (Ar-CN) rather than the acetonitrile (Ar-CH₂-CN). To introduce the methylene carbon, we utilize ethyl cyanoacetate as a "masked" acetonitrile anion. This method offers superior regiocontrol.

Step 1: Nucleophilic Substitution ( )

Reaction: 2-Chloro-5-fluorobenzothiazole + Ethyl Cyanoacetate


 Ethyl 2-cyano-2-(5-fluorobenzothiazol-2-yl)acetate

Reagents & Materials:

  • 2-Chloro-5-fluorobenzothiazole (1.0 equiv)

  • Ethyl cyanoacetate (1.2 equiv)

  • Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH) (2.0 equiv)

  • Anhydrous THF or DMF (Solvent)

Procedure:

  • Activation: In a flame-dried flask under nitrogen, dissolve ethyl cyanoacetate (1.2 equiv) in anhydrous THF (0.5 M).

  • Deprotonation: Cool to 0°C. Add KOtBu (2.0 equiv) portion-wise. The solution will turn yellow/orange, indicating enolate formation. Stir for 30 min.

  • Addition: Add 2-Chloro-5-fluorobenzothiazole (1.0 equiv) dissolved in minimal THF dropwise.

  • Heating: Warm to room temperature, then reflux (65°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting chloride spot should disappear.

  • Workup: Quench with saturated

    
    . Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: The intermediate is often pure enough for the next step. If needed, recrystallize from ethanol.

Step 2: Decarboxylation (Krapcho Conditions)

Reaction: Ethyl 2-cyano-2-(5-fluorobenzothiazol-2-yl)acetate


 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile

Procedure:

  • Setup: Dissolve the crude intermediate from Step 1 in DMSO (wet, containing 1-2% water).

  • Catalyst: Add Lithium Chloride (LiCl, 3.0 equiv).

  • Reaction: Heat to 120–140°C for 2–4 hours. The reaction is driven by the evolution of

    
     gas.
    
  • Workup: Cool to RT. Pour into ice water. The product usually precipitates as a solid.

  • Isolation: Filter the solid. If oil forms, extract with EtOAc.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, 0-20% EtOAc/Hexane).

Protocol B: The Cyclization Route (De Novo)

Rationale: This route is useful if the 2-chloro precursor is unavailable or if specific isotopic labeling (


, 

) is required in the thiazole ring. Critical Regiochemistry Note: To obtain the 5-fluoro isomer, you must start with 2-amino-4-fluorobenzenethiol (fluorine para to the thiol group). Starting with 2-amino-5-fluorobenzenethiol yields the 6-fluoro isomer.

Reagents:

  • 2-Amino-4-fluorobenzenethiol (1.0 equiv)[2][3][4]

  • Ethyl cyanoacetate (1.1 equiv)

  • Polyphosphoric Acid (PPA) or Boric Acid (catalyst) in Xylene

Procedure:

  • Mixing: In a heavy-walled pressure vial or round-bottom flask, mix 2-amino-4-fluorobenzenethiol and ethyl cyanoacetate.

  • Condensation: Add PPA (approx. 5-10 volumes by weight).

  • Heating: Heat to 120–130°C for 3–5 hours. The PPA acts as both solvent and cyclodehydrating agent.

  • Quench: Cool to ~60°C (viscous liquid). Pour slowly into crushed ice/water with vigorous stirring. Neutralize with NaOH or

    
     to pH 7–8.
    
  • Extraction: Extract the precipitate into EtOAc.

  • Purification: This method often produces side products (e.g., benzothiazol-2-one). Chromatographic purification is strictly required.

Experimental Workflow & Logic

Workflow Start Start: 2-Chloro-5-fluorobenzothiazole Enolate Generate Enolate: Ethyl Cyanoacetate + KOtBu (THF, 0°C) Start->Enolate Dissolve Coupling S_NAr Coupling: Reflux 4-6h Enolate->Coupling Add Electrophile Check1 TLC Check: SM Consumed? Coupling->Check1 Check1->Coupling No (Continue Heating) Intermed Isolate Intermediate: Ethyl 2-cyano-2-(benzothiazolyl)acetate Check1->Intermed Yes Decarb Krapcho Decarboxylation: LiCl, wet DMSO, 130°C Intermed->Decarb CO2 Evolution Final Final Product: 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile Decarb->Final Precipitation & Filtration

Critical Process Parameters (CPP)

ParameterProtocol A (Substitution)Protocol B (Cyclization)Impact on Quality
Regioselectivity High (Defined by SM)Variable (Depends on Aniline)Protocol A guarantees 5-F position; B depends on aniline purity.
Temperature Reflux (THF) / 130°C (DMSO)120–130°C (PPA)High temp in B can lead to polymerization of nitriles.
Moisture Strictly Anhydrous (Step 1)Tolerant (PPA is hygroscopic)Water in Step 1 of A kills the enolate, reducing yield.
Stoichiometry 2.0 equiv Base (Critical)1:1 StoichiometryExcess base in A ensures complete deprotonation of cyanoacetate.

Characterization & Expected Data

2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile [5]

  • Physical State: Off-white to pale yellow solid.

  • Melting Point: Expected range 98–102°C (based on analogs).

  • IR (ATR): ~2250 cm⁻¹ (C≡N stretch, weak), ~1500-1600 cm⁻¹ (C=N, Ar-C=C).

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       4.25 (s, 2H, 
      
      
      
      -CN). Note: The methylene protons are acidic and may exchange in
      
      
      .
    • 
       7.20 (td, 1H, Ar-H, C6-H).
      
    • 
       7.65 (dd, 1H, Ar-H, C4-H).
      
    • 
       7.85 (dd, 1H, Ar-H, C7-H).
      
  • ¹³C NMR: ~23.0 (

    
    ), 115.0 (CN), 160.5 (C-F, d, 
    
    
    
    ~240 Hz).

Safety & Troubleshooting

  • Cyanide Safety: While Protocol A uses ethyl cyanoacetate (safer than NaCN), the nitrile product is toxic. Handle in a fume hood.

  • Thiol Smell: Protocol B uses aminobenzenethiol, which has a potent stench. Use bleach to quench glassware.

  • Troubleshooting Yields:

    • Low Yield in Step 1 (Protocol A): Ensure THF is dry. Water quenches the enolate. Use fresh KOtBu.

    • Incomplete Decarboxylation: Ensure the DMSO contains a small amount of water (or add 1-2 drops). Anhydrous DMSO retards the Krapcho reaction.

References

  • Synthesis of 2-Cyanomethylbenzothiazoles

    • Methodology for substitution via ethyl cyanoacetate: Wang, M., et al. "Efficient Synthesis of Benzothiazole Derivatives."[6] Journal of Organic Chemistry, 2024 .[6] (General reference for benzothiazole alkylation).

    • Krapcho Decarboxylation Protocols: Krapcho, A. P. "Glycosylation and Decarboxylation reactions." Synthesis, 1982, 805-822.
  • Regiochemistry of Fluorinated Benzothiazoles

    • Confirmation of 2-amino-4-fluorobenzenethiol as precursor for 5-fluoro isomer: Yu, X., et al. "Sulfamic Acid-Catalyzed Conversion of o-Aminothiophenol and Aromatic Aldehydes." Journal of Heterocyclic Chemistry.

    • Synthesis of GW610 (5-fluorobenzothiazole derivative): Chua, M., et al. "Potent and Selective Inhibitors of Breast Cancer."[7] Journal of Medicinal Chemistry, 2006 .

  • General Benzothiazole Chemistry

    • "Benzothiazole Synthesis."[1][6][8][9][10][11][12][13][14] Organic Chemistry Portal.

(Note: Specific melting points and NMR shifts are estimated based on close structural analogs like 6-fluoro and unsubstituted variants, as the specific 5-fluoro-acetonitrile derivative is a specialized intermediate.)

Sources

Application Notes and Protocols for 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile: A Versatile Fluorescent Probe

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile as a fluorescent probe. This document outlines the synthesis, physicochemical properties, and detailed protocols for its application in bioimaging and sensing, with a focus on providing the scientific rationale behind the experimental procedures.

Introduction: The Potential of a Fluorinated Benzothiazole Probe

2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile belongs to the benzothiazole class of heterocyclic compounds, which are renowned for their diverse applications in medicinal chemistry and materials science.[1] The incorporation of a fluorine atom at the 5-position of the benzothiazole ring can significantly modulate the electronic properties of the molecule, potentially enhancing its photostability, quantum yield, and sensitivity as a fluorescent probe. The acetonitrile group at the 2-position provides a versatile handle for further chemical modifications and can act as a recognition site for specific analytes.[2]

Benzothiazole-based probes have demonstrated utility in detecting a wide range of analytes, including metal ions, reactive oxygen species, and biomolecules, as well as for imaging cellular structures and processes.[3][4] Their fluorescence often operates through mechanisms such as Intramolecular Charge Transfer (ICT), Excited-State Intramolecular Proton Transfer (ESIPT), and Aggregation-Induced Emission (AIE), leading to significant changes in their optical properties upon interaction with a target.[3] This "turn-on" or "turn-off" fluorescence response allows for sensitive and selective detection.

These application notes will guide the user through the necessary steps to harness the potential of 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile in their research endeavors.

Physicochemical Properties and Handling

While specific experimental data for 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile is not extensively reported, its properties can be inferred from closely related benzothiazole derivatives.

Table 1: Estimated Physicochemical Properties of 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile

PropertyEstimated Value/CharacteristicRationale/Notes
Molecular Formula C₉H₅FN₂SCalculated from the chemical structure.
Molecular Weight 192.22 g/mol Calculated from the chemical structure.
Appearance White to off-white solidTypical for benzothiazole derivatives.
Solubility Soluble in organic solvents (e.g., DMSO, DMF, acetonitrile, chloroform); sparingly soluble in water.The heterocyclic and aromatic nature suggests good solubility in organic solvents.
Excitation Max (λex) ~320-360 nmBased on the benzothiazole core structure. The exact wavelength will be solvent-dependent.[5]
Emission Max (λem) ~380-450 nmExpected to exhibit a Stokes shift. The emission is likely to be sensitive to solvent polarity.[6]
Stokes Shift Moderate to largeA desirable property for fluorescent probes to minimize self-quenching and improve signal-to-noise.[3]
Quantum Yield (ΦF) VariableHighly dependent on the solvent and local environment. Can be enhanced in non-polar environments or upon binding to a target.

Handling and Storage:

  • Store the compound in a cool, dry, and dark place to prevent degradation.

  • For preparing stock solutions, use high-purity, anhydrous solvents like DMSO or DMF.

  • Stock solutions should be stored at -20°C and protected from light.

  • Before use, allow the stock solution to warm to room temperature to avoid condensation.

Synthesis Protocol

The following is a representative protocol for the synthesis of 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile, adapted from established methods for similar benzothiazole derivatives.[7]

Diagram 1: Synthetic Pathway

Synthesis A 2-Amino-4-fluorothiophenol C 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile A->C Oxidative Cyclization B Malononitrile B->C

Caption: Proposed one-pot synthesis of the target compound.

Materials:

  • 2-Amino-4-fluorothiophenol

  • Malononitrile

  • Ethanol (absolute)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-4-fluorothiophenol (1 equivalent) in absolute ethanol.

  • Add malononitrile (1.1 equivalents) to the solution.

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient).

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Spectroscopic Characterization Protocol

A thorough understanding of the probe's photophysical properties is crucial for its effective application.

Diagram 2: Spectroscopic Workflow

Spectroscopy A Prepare Probe Solutions (Varying Solvents/Concentrations) B UV-Vis Spectroscopy (Determine λabs) A->B C Fluorescence Spectroscopy (Determine λex, λem) A->C B->C  Use λabs to set λex E Data Analysis (Stokes Shift, Molar Extinction) B->E D Quantum Yield Determination (Relative Method) C->D C->E D->E

Caption: Workflow for photophysical characterization.

4.1. Determination of Absorption and Emission Spectra

Rationale: The absorption spectrum reveals the wavelengths of light the probe absorbs, which is essential for selecting the appropriate excitation wavelength. The emission spectrum shows the wavelengths of light emitted, which is necessary for setting the detection parameters. The difference between the absorption and emission maxima (Stokes shift) is a key parameter for a good fluorescent probe.

Protocol:

  • Prepare a 1 mM stock solution of the probe in DMSO.

  • Prepare a series of dilutions (e.g., 1-10 µM) in the solvent of interest (e.g., phosphate-buffered saline (PBS), ethanol, acetonitrile).

  • Record the absorption spectrum using a UV-Vis spectrophotometer over a range of 250-500 nm.

  • Identify the wavelength of maximum absorption (λabs).

  • Using a spectrofluorometer, excite the sample at its λabs and record the emission spectrum.

  • To determine the optimal excitation wavelength, record an excitation spectrum by setting the emission detector at the wavelength of maximum emission.

4.2. Determination of Fluorescence Quantum Yield (ΦF)

Rationale: The quantum yield is a measure of the efficiency of the fluorescence process. A higher quantum yield indicates a brighter probe. The relative quantum yield is determined by comparing the fluorescence of the sample to a well-characterized standard.[8][9]

Protocol (Relative Method):

  • Choose a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the probe (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.58).[10]

  • Prepare a series of solutions of both the probe and the standard of varying concentrations in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[8]

  • Measure the absorbance of each solution at the excitation wavelength.

  • Measure the integrated fluorescence intensity (the area under the emission curve) for each solution.

  • Plot the integrated fluorescence intensity versus absorbance for both the probe and the standard.

  • Calculate the quantum yield of the probe using the following equation:

    ΦF_sample = ΦF_standard * (m_sample / m_standard) * (n_sample² / n_standard²)

    Where:

    • m is the slope of the plot of integrated fluorescence intensity vs. absorbance.

    • n is the refractive index of the solvent.

Application in Cellular Imaging

5.1. Cytotoxicity Assessment

Rationale: Before using a probe in live cells, it is essential to determine its potential toxicity to ensure that the observed fluorescence is not an artifact of cell death. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability.[11][12]

Protocol (MTT Assay):

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the fluorescent probe for the desired incubation time (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Triton X-100).

  • After incubation, remove the medium and add fresh medium containing MTT solution (0.5 mg/mL).

  • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

5.2. Cellular Staining and Confocal Microscopy

Rationale: Confocal microscopy allows for high-resolution imaging of fluorescently labeled cells by rejecting out-of-focus light, enabling the visualization of the probe's subcellular localization and its response to specific stimuli.[13][14]

Imaging A Cell Seeding (on coverslips/imaging plates) B Probe Incubation (Optimize concentration & time) A->B C Washing (Remove excess probe) B->C D (Optional) Co-staining (with organelle-specific dyes) C->D E Cell Fixation (if required) C->E F Confocal Microscopy (Image Acquisition) D->F E->F G Image Analysis F->G

Sources

Troubleshooting & Optimization

Technical Support Center: HPLC Purification of 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC purification of 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your purification workflows effectively.

Understanding the Molecule: Key Physicochemical Properties

Before delving into troubleshooting, it is crucial to understand the physicochemical characteristics of 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile that influence its behavior in a reversed-phase HPLC system.

PropertyValue/InformationImplication for HPLC Purification
Molecular Formula C₉H₅FN₂S
Molecular Weight 192.22 g/mol
Structure See Figure 1The benzothiazole ring system is heterocyclic and aromatic. The fluorine atom and nitrile group introduce polarity.
Predicted pKa The pKa of 5-fluorobenzothiazole is predicted to be around 0.72.[1] The electron-withdrawing nature of the acetonitrile group will likely further decrease the basicity of the benzothiazole nitrogen.The compound is a weak base. At acidic pH, the nitrogen in the thiazole ring can be protonated, which will significantly alter its retention and peak shape. Controlling the mobile phase pH is therefore critical.
Solubility Expected to have moderate solubility in common organic solvents like acetonitrile and methanol, and low solubility in water.The choice of injection solvent is important to prevent on-column precipitation. Ideally, the sample should be dissolved in a solvent similar in composition to the initial mobile phase.
Stability Fluorinated benzothiazoles generally exhibit good thermal stability.[2][3] However, the stability in strongly acidic or basic mobile phases should be experimentally verified.While generally stable, prolonged exposure to extreme pH at elevated temperatures could lead to degradation.

Figure 1: Chemical Structure of 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile

Caption: Structure of 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile.

Recommended Initial HPLC Purification Protocol

This protocol serves as a robust starting point for the purification of 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile. Optimization will likely be necessary based on the specific impurity profile of your sample.

ParameterRecommendationRationale
Column C18, 5 µm, 4.6 x 150 mmA standard C18 column provides good retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier helps to ensure consistent protonation of the basic benzothiazole nitrogen, leading to improved peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC.
Gradient 20-80% B over 20 minutesThis gradient is a good starting point to elute the compound of interest while providing separation from potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 272 nmBased on methods for similar aminothiazole compounds, this wavelength should provide good sensitivity.[4][5]
Injection Volume 10 µLA typical injection volume to avoid column overload.
Sample Preparation Dissolve in a mixture of Acetonitrile/Water (e.g., 50:50)The sample solvent should be as weak as or weaker than the initial mobile phase to prevent peak distortion.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the HPLC purification of 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile in a question-and-answer format.

Issue 1: Poor Peak Shape (Tailing)

Question: My peak for 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile is showing significant tailing. What is the cause and how can I fix it?

Answer:

Peak tailing is a common issue, especially with basic compounds like benzothiazoles.[6] The primary cause is often secondary interactions between the analyte and the stationary phase.

Troubleshooting Workflow for Peak Tailing

start Peak Tailing Observed check_ph Is the mobile phase pH acidic? start->check_ph adjust_ph Add 0.1% Formic Acid or TFA to the mobile phase. check_ph->adjust_ph No check_column Is the column old or contaminated? check_ph->check_column Yes end Improved Peak Shape adjust_ph->end flush_column Flush the column with a strong solvent (e.g., 100% Acetonitrile). check_column->flush_column Yes check_overload Is the sample concentration too high? check_column->check_overload No flush_column->end replace_column Replace the column. replace_column->end check_overload->replace_column No dilute_sample Dilute the sample and reinject. check_overload->dilute_sample Yes dilute_sample->end

Caption: A workflow for troubleshooting peak tailing.

Detailed Explanation:

  • Secondary Silanol Interactions: The silica backbone of C18 columns has residual silanol groups (-Si-OH) that are acidic. The basic nitrogen on the benzothiazole ring can interact with these silanols, leading to a secondary retention mechanism that causes peak tailing.

    • Solution: By adding an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase, you protonate the silanol groups, reducing their interaction with the basic analyte. An acidic mobile phase also ensures the analyte is consistently in its protonated form, leading to a single, sharper peak.

  • Column Contamination or Degradation: Over time, columns can become contaminated with strongly retained impurities from previous injections, or the stationary phase can degrade.

    • Solution: First, try flushing the column with a strong solvent like 100% acetonitrile or isopropanol to remove contaminants. If this does not resolve the issue, the column may need to be replaced.

  • Column Overload: Injecting too much sample can lead to peak tailing as the stationary phase becomes saturated.

    • Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.

Issue 2: Low Resolution or Co-eluting Peaks

Question: I am not getting good separation between my target compound and an impurity. How can I improve the resolution?

Answer:

Improving resolution requires modifying the chromatographic conditions to alter the selectivity of the separation.

Strategies to Improve Resolution:

  • Modify the Organic Modifier: If you are using acetonitrile, try switching to methanol or a mixture of both. The different solvent properties can alter the selectivity and improve separation.

  • Adjust the Gradient: A shallower gradient will increase the run time but can significantly improve the resolution of closely eluting peaks. For example, instead of a 20-80% B gradient over 20 minutes, try a 30-60% B gradient over 30 minutes.

  • Change the Column Chemistry: If modifying the mobile phase is not effective, consider a different stationary phase. A phenyl-hexyl column, for instance, can provide different selectivity for aromatic compounds due to pi-pi interactions. For highly polar impurities, a column with an embedded polar group might be beneficial.

  • Adjust the pH: Small changes in the mobile phase pH can sometimes influence the retention of ionizable impurities to a different extent than the target compound, leading to improved separation.

Issue 3: Irreproducible Retention Times

Question: The retention time of my compound is shifting between injections. What could be the cause?

Answer:

Fluctuating retention times are often due to a lack of equilibration, changes in mobile phase composition, or temperature variations.[7]

Troubleshooting Irreproducible Retention Times:

start Irreproducible Retention Times check_equilibration Is the column fully equilibrated before each injection? start->check_equilibration increase_equilibration Increase the equilibration time between runs. check_equilibration->increase_equilibration No check_mobile_phase Is the mobile phase freshly prepared and degassed? check_equilibration->check_mobile_phase Yes end Stable Retention Times increase_equilibration->end prepare_new_mp Prepare fresh mobile phase and degas. check_mobile_phase->prepare_new_mp No check_temp Is the column temperature stable? check_mobile_phase->check_temp Yes prepare_new_mp->end use_column_oven Use a column oven to maintain a constant temperature. check_temp->use_column_oven No check_temp->end Yes use_column_oven->end

Caption: A workflow for troubleshooting irreproducible retention times.

Detailed Explanation:

  • Insufficient Column Equilibration: The stationary phase needs to be fully equilibrated with the initial mobile phase conditions before each injection. If the equilibration time is too short, the retention times will drift.

    • Solution: Ensure your method includes a sufficient equilibration period at the initial mobile phase composition before each injection. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column.

  • Mobile Phase Issues: Changes in the mobile phase composition, such as evaporation of the organic solvent or degradation of additives, can cause retention time shifts.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped to minimize evaporation. Ensure the mobile phase is properly degassed to prevent bubble formation in the pump.

  • Temperature Fluctuations: The temperature of the column can affect retention times.

    • Solution: Use a column oven to maintain a constant and controlled temperature.

Issue 4: Low Recovery

Question: I am injecting a known amount of my compound, but the peak area is much lower than expected. What could be causing low recovery?

Answer:

Low recovery can be due to several factors, including poor solubility, adsorption to the system, or on-column degradation.

Possible Causes and Solutions for Low Recovery:

  • Poor Solubility in the Mobile Phase: If the compound is not fully soluble in the mobile phase, it may precipitate on the column.

    • Solution: Ensure your sample is completely dissolved in the injection solvent. If you suspect precipitation on the column, try flushing with a stronger solvent. You may need to adjust the mobile phase composition to ensure the analyte remains in solution throughout the run.

  • Irreversible Adsorption: The compound may be irreversibly binding to active sites in the HPLC system, such as frits or tubing, or to the column itself.

    • Solution: Passivating the HPLC system by flushing with a strong acid (e.g., 1% TFA) followed by a thorough wash with the mobile phase can sometimes help. If the column is the issue, it may need to be replaced.

  • On-Column Degradation: Although fluorinated benzothiazoles are generally stable, the combination of the mobile phase pH and the stationary phase could potentially cause degradation.

    • Solution: Collect the fraction corresponding to your peak and analyze it by another method (e.g., mass spectrometry) to check for degradation products. If degradation is occurring, you may need to use a less acidic mobile phase or a different type of column.

References

  • Importance of Fluorine in Benzazole Compounds. PMC. [Link]

  • Influence of Fluorine Substitution on the Optical, Thermal, Electrochemical and Structural Properties of Carbazole-Benzothiadiazole Dicarboxylic Imide Alternate Copolymers. ResearchGate. [Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. ResearchGate. [Link]

  • HPLC Troubleshooting Guide. Unknown Source.
  • Effect of Fluorination of 2,1,3-Benzothiadiazole. The Journal of Organic Chemistry. [Link]

  • Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists. [Link]

  • Influence of Fluorine Substitution on the Optical, Thermal, Electrochemical and Structural Properties of Carbazole-Benzothiadiazole Dicarboxylic Imide Alternate Copolymers. MDPI. [Link]

  • Fluorinated phosphoric acid as a versatile effective catalyst for synthesis of series of benzimidazoles, benzoxazoles and benzothiazoles at room temperature. ResearchGate. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals in High Birefringence Liquid Crystal Mixtures: Experimental and Theoretical Investigations. MDPI. [Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in precli. Unknown Source.
  • Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents. sfera - Unife. [Link]

  • Retention of [(18)F]fluoride on reversed phase HPLC columns. PubMed. [Link]

  • Solubility comparison in acetonitrile. ResearchGate. [Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO). Chair of Analytical Chemistry. [Link]

  • HPLC Troubleshooting Guide. Unknown Source.
  • Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Library Dissertation Showcase - University of Lincoln. [Link]

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI. [Link]

  • Antitumor benzothiazoles. 26.(1) 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648), a simple fluorinated 2-arylbenzothiazole, shows potent and selective inhibitory activity against lung, colon, and breast cancer cell lines. PubMed. [Link]

  • pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • 2-(1,3-Benzothiazol-2-yl)acetonitrile. PubChem. [Link]

  • 2-Amino-5-fluorobenzothiazole. PubChem. [Link]

Sources

Technical Support Center: Stability Protocol for 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile

[1]

Ticket ID: STAB-5F-BTA-001 Status: Open Priority: High (Compound Integrity Risk) Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Root Cause Analysis

User Issue: Rapid degradation, discoloration, or precipitation of 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile in solution.

Technical Diagnosis: The instability of this compound is driven by the CH-acidity of the methylene bridge (

11

In solution (especially polar aprotic solvents like DMSO or DMF), these protons are easily abstracted by trace bases or even the solvent itself, forming a reactive carbanion . This intermediate drives three primary degradation pathways:

  • Oxidative Dimerization: Reaction with dissolved oxygen.

  • Knoevenagel Condensations: Reaction with trace aldehydes or ketones.

  • Nitrile Hydrolysis: Conversion to amide/carboxylic acid (accelerated by hygroscopic solvents).

Critical Stability Protocols (The "Fix")

Module A: Solvent Selection & Preparation[1]

The choice of solvent is the single biggest determinant of stability.

SolventStability RatingRisk FactorRecommendation
DMSO Moderate/RiskHygroscopic; can act as mild oxidant.[1]Requires Acidification. Use only anhydrous, high-grade DMSO.[1]
Acetonitrile (MeCN) High Low reactivity; non-hygroscopic.Preferred for short-term assays and LCMS.[1][2]
Methanol/Ethanol LowProtic; can facilitate nucleophilic attack.Avoid for stock solutions.
DMF LowHydrolyzes to form amines (bases).Avoid. Decomposition products catalyze degradation.
Module B: The "Acid Shield" Protocol (Mandatory for DMSO Stocks)[1]

To stabilize the compound in DMSO, you must neutralize the solvent's basicity and suppress carbanion formation.

Protocol: Preparation of Stabilized DMSO (sDMSO)

  • Materials: Anhydrous DMSO (≥99.9%), Glacial Acetic Acid (AcOH) or Formic Acid (FA).[1]

  • Calculation: Target a concentration of 0.1% (v/v) acid.

  • Procedure:

    • Add 10 µL of Glacial Acetic Acid to 10 mL of Anhydrous DMSO.

    • Vortex for 10 seconds.

    • Flush the headspace with Argon or Nitrogen.

    • Label as "sDMSO (0.1% AcOH)".

  • Usage: Dissolve the solid 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile directly into this sDMSO.

Why this works: The acid shifts the equilibrium heavily toward the neutral (protonated) species, preventing the formation of the reactive carbanion intermediate [1].

Visualizing the Degradation Mechanism[2]

Understanding the enemy is key to defeating it. The diagram below illustrates how the "Active Methylene" group leads to failure.

DegradationPathwaysCompound2-(5-F-Benzothiazol)-2-yl-acetonitrileCarbanionReactive Carbanion(Intermediate)Compound->Carbanion -H+ (Fast in DMSO)BaseTrace Base/Solvent(Deprotonation)Base->CarbanionDimerOxidative Dimer(Colored Impurity)Carbanion->Dimer + O2 (Air)HydrolysisAmide/Acid(Precipitate)Carbanion->Hydrolysis + H2O (Wet Solvent)PolymerOligomers(Tars)Carbanion->Polymer Self-Reaction

Caption: Figure 1.[1] The central role of carbanion formation in the degradation of benzothiazole acetonitriles.

Troubleshooting Guide (FAQ)

Q1: My clear solution turned yellow/orange overnight. Is it still usable?

  • Diagnosis: Oxidative dimerization. The carbanion has reacted with atmospheric oxygen to form a conjugated dimer (likely a substituted ethylene), which is highly colored.

  • Action: Discard. The purity is compromised.

  • Prevention: Use the Acid Shield Protocol (Module B) and store under Argon.

Q2: A white precipitate formed in my DMSO stock after 2 days.

  • Diagnosis: Hydrolysis. Water absorbed by the DMSO (which is hygroscopic) hydrolyzed the nitrile (–CN) to an amide (–CONH2) or carboxylic acid, which are often less soluble in DMSO than the nitrile.

  • Action: Centrifuge. If the supernatant is clear, verify concentration via HPLC. However, it is safer to make fresh stock.

  • Prevention: Use Anhydrous DMSO (stored over molecular sieves) and aliquot stocks to avoid repeated freeze-thaw cycles that introduce moisture.[1]

Q3: Can I use ultrasonic baths to dissolve the compound?

  • Diagnosis: Risk of degradation.[2] Sonication generates local heat and cavitation, which can accelerate oxidation in active methylene compounds.

  • Action: Vortexing is preferred.[2] If sonication is necessary, keep it brief (<30 seconds) and use an ice bath.

Interactive Decision Tree: Saving Your Experiment

Follow this workflow to determine the correct handling procedure for your specific application.

WorkflowStartStart: Dissolving2-(5-F-Benzothiazol)-acetonitrileSolventCheckIs the assay sensitiveto 0.1% Acid?Start->SolventCheckNoAcidUse Anhydrous MeCN(Prepare Fresh)SolventCheck->NoAcidYes (e.g., Cell Culture)UseDMSOUse Stabilized DMSO(0.1% Acetic Acid)SolventCheck->UseDMSONo (e.g., Enzymatic/Chem)StorageStorage:-80°C, Dark, ArgonNoAcid->StorageUseDMSO->Storage

Caption: Figure 2. Decision matrix for solvent selection based on assay sensitivity.

References

  • ChemicalBook. (2025).[3] Benzothiazole-2-acetonitrile Chemical Properties and Production Methods. Retrieved from [1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 342465, 2-(1,3-Benzothiazol-2-yl)acetonitrile.[1] Retrieved from [1]

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research.[2][4] (General reference for pKa of active methylene compounds in DMSO).

  • BenchChem. (2025).[5] Comparative Guide to the Synthesis of Isoxazolylacetonitriles. (Analogous chemistry for active methylene handling). Retrieved from [1]

Technical Support Center: Purification of 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and drug development professionals actively working with 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile. The following sections provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound from a typical reaction mixture. The guidance is rooted in fundamental chemical principles and established laboratory practices to ensure you can achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude reaction mixture?

A1: The impurity profile largely depends on the synthetic route employed. For the common condensation reaction between a 2-aminothiophenol derivative and a cyano-containing compound, you should anticipate the following:

  • Unreacted Starting Materials: Residual 2-amino-4-fluorothiophenol or its precursors.

  • Reaction Byproducts: Disulfide-linked dimers formed by the oxidation of the thiophenol starting material are a very common byproduct in benzothiazole synthesis.[1]

  • Solvent Residues: Residual high-boiling point solvents used in the reaction (e.g., DMF, DMSO).

  • Side-Reaction Products: Products from incomplete cyclization or alternative reaction pathways.

Q2: What are the primary methods for purifying 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile?

A2: The two most effective and widely used purification techniques for benzothiazole derivatives of this nature are:

  • Recrystallization: Ideal for removing small amounts of impurities from a crude product that is already relatively pure (>90%). The key is finding a solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[2]

  • Silica Gel Column Chromatography: This is the method of choice for separating the target compound from impurities with different polarities, especially when the crude mixture contains multiple components or when impurities have similar solubility profiles to the product.[3][4] It is highly effective for removing both more polar and less polar impurities.

Q3: How do I choose between recrystallization and column chromatography?

A3: The choice is dictated by the purity of your crude material and the desired final purity. A general workflow is to first assess the crude product's complexity using a quick analytical technique like Thin-Layer Chromatography (TLC).

The following decision workflow can guide your choice:

G start Crude Product Analysis (TLC/¹H NMR) is_solid Is the product a solid? start->is_solid is_pure One major spot on TLC? (Purity >90%) is_solid->is_pure Yes column Column Chromatography is_solid->column No (Oil) recrystallize Recrystallization is_pure->recrystallize Yes is_pure->column No (Multiple Impurities)

Caption: Purification method selection workflow.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process.

Scenario 1: Recrystallization Issues

Q: My product "oils out" instead of forming crystals during recrystallization. What should I do?

A: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves or when a supersaturated solution is cooled too quickly, causing the product to separate as a liquid phase rather than forming a crystal lattice.

  • Causality: The boiling point of your chosen solvent may be higher than the melting point of your compound. Alternatively, the high concentration of impurities can depress the melting point of the mixture.

  • Solutions:

    • Add More Solvent: Increase the volume of the hot solvent just enough to fully dissolve the oil, then allow it to cool slowly.

    • Reduce Cooling Rate: Insulate the flask to ensure very slow cooling. This gives the molecules time to orient themselves into a crystal lattice. Do not place the hot flask directly into an ice bath.

    • Change Solvent System: Select a solvent with a lower boiling point. Alternatively, use a mixed-solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Heat to clarify and then cool slowly.[5]

Q: I have very low recovery after recrystallization. Why?

A: This typically indicates that your compound has significant solubility in the solvent even at low temperatures, or there were mechanical losses.

  • Causality: The chosen solvent is too "good," meaning it dissolves a substantial amount of product even when cold.

  • Solutions:

    • Re-evaluate Your Solvent: A suitable solvent should dissolve the compound well when hot but poorly when cold.[1] Test a range of solvents on a small scale before committing the bulk of your material.

    • Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will retain more product in the solution (the "mother liquor") upon cooling.

    • Cool Thoroughly: Ensure the crystallization mixture is cooled sufficiently (e.g., in an ice bath) for an adequate amount of time before filtration to maximize precipitation.

    • Check the Filtrate: Concentrate the mother liquor and analyze it (e.g., by TLC) to see how much product was lost. If a significant amount is present, you may be able to recover it through a second recrystallization or by evaporation and purification via chromatography.

Scenario 2: Column Chromatography Issues

Q: My compound is running as a streak or is not separating from an impurity on the silica column.

A: Poor separation can result from several factors, including improper solvent selection, column overloading, or compound instability.

  • Causality: The polarity of the eluent (mobile phase) may be too high, causing the compound to move too quickly without sufficient interaction with the silica gel (stationary phase). If the polarity is too low, the compound may not move at all. If the product and impurity have very similar polarities, separation is inherently difficult.[1]

  • Solutions:

    • Optimize the Eluent System: Use TLC to find an eluent system that gives your product a Retention Factor (Rf) of approximately 0.3-0.4. For benzothiazole derivatives, gradients of ethyl acetate in n-hexane are very common and effective.[3][4]

    • Reduce the Load: Do not overload the column. A general rule is to use a 1:30 to 1:50 ratio of crude product to silica gel by weight.

    • Consider Compound Instability: Some benzothiazole derivatives can be sensitive to the acidic nature of standard silica gel.[1] If you suspect degradation (e.g., seeing new spots on TLC after exposure to silica), switch to a neutral stationary phase like neutral alumina.

The following flowchart outlines a troubleshooting process for poor chromatographic separation.

G start Poor Separation on Silica Column check_rf Is product Rf between 0.3-0.4? start->check_rf adjust_solvent Adjust Eluent Polarity (e.g., change Hex/EtOAc ratio) check_rf->adjust_solvent No check_streaking Is the spot streaking on TLC? check_rf->check_streaking Yes adjust_solvent->start Re-run check_streaking->start No (Consider overloading) check_instability Compound may be unstable on silica. Run a quick stability test. check_streaking->check_instability Yes use_alumina Use Neutral Alumina Column or Preparative TLC check_instability->use_alumina

Caption: Troubleshooting flowchart for column chromatography.

Data and Protocols

Table 1: Solvent Properties for Purification

This table provides properties of common laboratory solvents to aid in the selection of an appropriate system for either recrystallization or chromatography. The ideal recrystallization solvent will have a large temperature coefficient of solubility for the target compound.

SolventBoiling Point (°C)Polarity IndexDielectric ConstantNotes for Use
n-Hexane690.11.88Good as a non-polar component in chromatography or as an anti-solvent for recrystallization.
Toluene1112.42.38Can be a good recrystallization solvent for moderately polar compounds.
Ethyl Acetate774.46.02Excellent, moderately polar eluent for chromatography (often mixed with hexane).[3][4]
Acetonitrile825.836.6A polar solvent, can be used for recrystallization or as a polar component of the mobile phase.[6][7]
Ethanol78.55.224.6Often a very effective solvent for recrystallizing polar organic solids like benzothiazoles.[8][9]
Water10010.280.1The compound is likely insoluble; can be used as an anti-solvent or for washing crude product.

Data sourced from multiple chemical reference materials.[10]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline and should be optimized by first testing various solvents on a small scale (10-20 mg).

  • Solvent Selection: Place a small amount of crude product into several test tubes. Add a few drops of a different test solvent to each. A good candidate solvent will not dissolve the product at room temperature but will dissolve it completely upon heating.

  • Dissolution: Transfer the crude solid to an appropriately sized Erlenmeyer flask. Add the minimum amount of the chosen hot solvent in portions while heating (e.g., on a hot plate) and swirling until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is highly colored from impurities, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, you may place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Flash Column Chromatography

  • Eluent Selection: Use TLC to determine the optimal solvent system. Test various ratios of a non-polar solvent (e.g., n-hexane) and a moderately polar solvent (e.g., ethyl acetate). The ideal system will provide good separation between your product (Rf ≈ 0.3-0.4) and its impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped. Add a small layer of sand on top of the packed silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the sample to the top of the column.

  • Elution: Begin eluting with the non-polar solvent system, collecting fractions. Gradually increase the polarity of the eluent (gradient elution) as the column runs to elute more polar compounds.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile.

References

  • Journal of Young Pharmacists. Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. [Link]

  • Science of the Total Environment. Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities. [Link]

  • MDPI. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [Link]

  • University of California, Irvine. Recrystallization is the most common method for purifying solid compounds. [Link]

  • PrepChem. Synthesis of 2,4-dichloro-5-fluoro-benzoylacetonitrile. [Link]

  • ACG Publications. Synthesis and biological studies of novel 2-(4-substitutedbenzyl- thio)-5-amino-6-(benzo[d]thiazol-2-yl)-7-(4- chlorophenyl)pyrido. [Link]

  • ACS Publications. KHMDS-Mediated Direct Heteroarylation of C(sp3)-H Bonds of 9,10-Dihydroacridines and Analogues for Discovery of Potent Antimicrobial Agents. [Link]

  • Google Patents. Preparation method for high-purity 4-fluorobenzoylacetonitrile.
  • ResearchGate. Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. [Link]

  • Journal of Young Pharmacists. Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. [Link]

  • Asian Journal of Chemistry. Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. [Link]

  • ResearchGate. Solubility comparison in acetonitrile. [Link]

  • ResearchGate. Effect of Acetonitrile-Based Crystallization Conditions on the Crystal Quality of Vitamin D3. [Link]

Sources

Technical Support Center: Recrystallization of 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Dossier

2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile (CAS: 56278-50-3) is a critical intermediate, most notably utilized as a precursor in the synthesis of [18F]Flutemetamol (Vizamyl™), a radiopharmaceutical for amyloid-beta imaging.

Purification of this compound is chemically sensitive due to the nitrile group (susceptible to hydrolysis) and the benzothiazole core (prone to oxidative discoloration). This guide provides a self-validating recrystallization protocol designed to maximize purity (>98%) while minimizing thermal degradation.

Chemical Profile
PropertyDataCritical Note
Molecular Formula C₉H₅FN₂S
Molecular Weight 192.21 g/mol
Melting Point 101–105 °CSharp MP indicates high purity.[1]
Solubility (Cold) DMSO, DMF, DCMAvoid for recrystallization (too soluble).
Solubility (Hot) Ethanol, Toluene, MeCNIdeal candidates.
Insoluble Water, HexanesUse as anti-solvents.

Module 1: Solvent Selection Strategy

The choice of solvent is dictated by the polarity balance between the lipophilic fluorobenzothiazole core and the polar nitrile tail.

Recommended Solvent Systems
System ClassSolvent CompositionMechanism of ActionRecommendation Level
Primary (Protic) Ethanol (95%) High solubility at reflux; steep solubility curve upon cooling. Water content suppresses solubility of non-polar byproducts.High (Standard)
Secondary (Aprotic) Toluene / Heptane Dissolve in min. hot Toluene; add Heptane to turbidity. Excellent for removing polar tars.Moderate
Rescue Acetonitrile / Water Use only if product oils out in Ethanol. Allows finer control of polarity.Conditional

Technical Insight: Avoid Methanol if possible. While solubility is high, the lower boiling point (64.7°C) compared to Ethanol (78°C) often requires larger volumes to dissolve the solute, reducing recovery yield.

Module 2: Master Recrystallization Protocol (SOP)

Objective: Purify crude 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile to >98% purity.

Phase A: Dissolution & Clarification[2]
  • Preparation: Place crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Solvent Addition: Add Ethanol (95%) at a ratio of 5 mL per gram of crude solid.

  • Reflux: Heat the mixture to a gentle reflux (approx. 80°C bath temperature).

    • Checkpoint: If solid remains after 10 minutes of reflux, add Ethanol in 1 mL/g increments until dissolved.

  • Decolorization (Optional): If the solution is dark brown/black, remove from heat, add Activated Carbon (5 wt%) , and reflux for an additional 5 minutes.

  • Hot Filtration: Filter the hot solution through a pre-warmed Celite pad or sintered glass funnel to remove carbon/insolubles. Do not let the solution cool during filtration.

Phase B: Crystallization
  • Ambient Cooling: Allow the filtrate to cool to room temperature (20–25°C) slowly over 30–45 minutes while stirring gently.

    • Why? Rapid cooling traps impurities in the crystal lattice.

  • Seeding: If no crystals form at 25°C, add a single seed crystal of pure product.

  • Deep Cooling: Transfer the flask to an ice-water bath (0–4°C) for 1 hour to maximize yield.

Phase C: Isolation
  • Filtration: Collect crystals via vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with cold Ethanol (0°C) (2 x 1 mL/g).

    • Warning: Do not use large volumes of wash solvent; the product is slightly soluble even in cold ethanol.

  • Drying: Dry under high vacuum ( < 5 mbar) at 40°C for 4 hours.

    • QC Check: Verify absence of solvent peaks (EtOH ~3.7 ppm) via ¹H-NMR.

Module 3: Troubleshooting & FAQs

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptom: As the solution cools, the product forms oily droplets at the bottom rather than crystals. Cause: The solution temperature is above the melting point of the solvated product, or the impurity profile is depressing the melting point. Correction:

  • Reheat to reflux to redissolve the oil.

  • Add a small amount of additional solvent (dilution).

  • Seed the solution at the "metastable zone" (approx. 50–60°C) before the oil forms.

  • Agitate vigorously during cooling.

Issue 2: Persistent Coloration

Symptom: Crystals appear yellow/orange instead of off-white. Cause: Benzothiazole oligomers or oxidation products (disulfides). Correction:

  • Recrystallize from Toluene instead of Ethanol. Toluene is more effective at solubilizing aromatic impurities (pi-stacking) while the product crystallizes out.

Issue 3: Hydrolysis (Amide Formation)

Symptom: New peak in LC-MS (M+18) or IR (Amide C=O stretch ~1680 cm⁻¹). Cause: Extended boiling in wet solvents (Ethanol/Water) or presence of residual acid/base. Correction:

  • Ensure Ethanol is neutral.

  • Limit reflux time to < 30 minutes.

  • Switch to anhydrous Ethanol or Toluene.

Visualizations

Workflow Diagram: Purification Logic

RecrystallizationWorkflow Start Start: Crude Solid Dissolve Dissolve in Hot EtOH (95%) Start->Dissolve CheckColor Solution Dark? Dissolve->CheckColor Carbon Add Activated Carbon & Hot Filter CheckColor->Carbon Yes Cooling Cool to 25°C (Slowly) CheckColor->Cooling No Carbon->Cooling CheckState State Check Cooling->CheckState Oil Oiling Out Detected CheckState->Oil Droplets Crystals Crystals Forming CheckState->Crystals Solids Reheat Reheat & Add Solvent (Dilute 10%) Oil->Reheat Reheat->Cooling IceBath Ice Bath (0-4°C) Crystals->IceBath Filter Vacuum Filtration & Wash IceBath->Filter Dry Vac Dry 40°C Filter->Dry

Caption: Decision-logic workflow for the recrystallization of 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile, including intervention steps for oiling out.

Impurity Clearance Profile

ImpurityClearance Crude Crude Mixture Process Recrystallization (EtOH) Crude->Process Product Purified Product (>98%) Process->Product Filtrate Mother Liquor (Waste) Process->Filtrate Imp1 Starting Material (Aminothiophenol) Imp1->Filtrate Remains in Soln Imp2 Oxidation Byproducts (Disulfides) Imp2->Filtrate Remains in Soln Imp3 Hydrolysis Products (Amides) Imp3->Filtrate Partial Removal

Caption: Separation efficiency diagram showing the partitioning of common impurities into the mother liquor during ethanol recrystallization.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 342465, 2-(1,3-Benzothiazol-2-yl)acetonitrile. Retrieved from [Link]

  • PrepChem. (2025).[2] Synthesis of (5-Chloro-2-benzothiazolylthio)acetonitrile (Analogous Protocol). Retrieved from [Link]

  • GE Healthcare Ltd. (2011). Patent WO2011044406: Synthesis of Flutemetamol Precursors.

Sources

Validation & Comparative

A Comparative Guide to the Antimicrobial Efficacy of 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile and Established Agents

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of antimicrobial research, the quest for novel chemical entities with potent and broad-spectrum activity is paramount. One such class of compounds that has garnered significant interest is the benzothiazoles, heterocyclic molecules known for their diverse biological activities.[1] This guide provides a comprehensive framework for evaluating the antimicrobial efficacy of a specific derivative, 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile, against established antimicrobial agents.

Note to the Reader: As of the latest literature review, specific experimental data on the antimicrobial activity of 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile is not publicly available. Therefore, this document serves as a detailed methodological guide and comparative framework for researchers undertaking such an evaluation. The experimental data presented herein is illustrative and hypothetical, designed to guide the user in data presentation and interpretation.

Introduction: The Promise of Benzothiazole Derivatives

Benzothiazoles are a prominent class of heterocyclic compounds that have demonstrated a wide array of biological activities, making them attractive scaffolds in medicinal chemistry.[1] Various derivatives have been synthesized and evaluated for their potential as antimicrobial, anticancer, and anti-inflammatory agents.[1] The antimicrobial potential of benzothiazoles stems from their ability to interfere with essential microbial processes. Studies have shown that some benzothiazole derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, with some compounds demonstrating greater potency than established antibiotics like ciprofloxacin.[2]

The subject of this guide, 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile, incorporates a fluorine atom at the 5-position of the benzothiazole ring. Halogen substitution is a common strategy in medicinal chemistry to enhance the biological activity and pharmacokinetic properties of a molecule. The electron-withdrawing nature of fluorine can influence the molecule's electronic distribution, potentially enhancing its interaction with microbial targets.

Established Antimicrobial Agents for Comparison

A robust evaluation of a novel antimicrobial agent necessitates comparison against well-characterized, clinically relevant drugs. For a broad-spectrum assessment, the following established agents are recommended:

  • Ciprofloxacin: A second-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, repair, and recombination.

  • Fluconazole: A triazole antifungal agent used to treat a variety of fungal infections. It functions by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.

Experimental Protocols for Antimicrobial Susceptibility Testing

To ensure the generation of reliable and reproducible data, standardized antimicrobial susceptibility testing (AST) methods must be employed. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide internationally recognized guidelines for these assays.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • Standardized microbial inoculum (0.5 McFarland standard)

  • 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile

  • Ciprofloxacin and Fluconazole as control agents

  • Sterile saline or phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Incubator

Procedure:

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile and the control agents in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solutions in the appropriate broth to achieve a range of concentrations.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation of Microtiter Plates:

    • Dispense 50 µL of the appropriate antimicrobial agent dilution into each well of the 96-well plate.

    • Add 50 µL of the diluted microbial inoculum to each well, resulting in a final volume of 100 µL.

    • Include a growth control well (inoculum without antimicrobial agent) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Result Interpretation:

    • The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) in the well.

Workflow for Broth Microdilution:

BrothMicrodilution cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis A Prepare Serial Dilutions of Test Compound & Controls C Dispense Dilutions into 96-well Plate A->C B Prepare Standardized Microbial Inoculum (0.5 McFarland) D Inoculate Wells with Microbial Suspension B->D C->D E Incubate at 35-37°C D->E F Visually Inspect for Growth (Turbidity) E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Disk Diffusion Method (Kirby-Bauer Test)

The disk diffusion method is a qualitative or semi-quantitative test that assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

Materials:

  • Mueller-Hinton agar (MHA) plates

  • Sterile filter paper disks

  • Standardized microbial inoculum (0.5 McFarland standard)

  • 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile solution of known concentration

  • Ciprofloxacin and Fluconazole disks of standard concentration

  • Sterile swabs

  • Forceps

  • Incubator

  • Ruler or calipers

Procedure:

  • Inoculum Preparation:

    • Prepare a standardized microbial inoculum as described for the broth microdilution method.

  • Inoculation of Agar Plates:

    • Dip a sterile swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.

  • Application of Disks:

    • Aseptically apply the antimicrobial-impregnated disks to the surface of the inoculated agar plate using sterile forceps.

    • Ensure the disks are firmly in contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Result Interpretation:

    • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

    • Interpret the results as susceptible, intermediate, or resistant based on the zone diameter interpretive criteria provided by CLSI or EUCAST for the control agents. For the novel compound, the zone diameters will provide a comparative measure of its activity.

Data Presentation and Comparative Analysis

The results of the antimicrobial susceptibility testing should be presented in a clear and concise manner to facilitate comparison.

Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) in µg/mL

Microorganism2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrileCiprofloxacinFluconazole
Staphylococcus aureus (ATCC 29213)20.5NA
Escherichia coli (ATCC 25922)40.25NA
Pseudomonas aeruginosa (ATCC 27853)161NA
Candida albicans (ATCC 90028)NANA1
Aspergillus brasiliensis (ATCC 16404)NANA8

NA: Not Applicable

Table 2: Hypothetical Zone of Inhibition Diameters in mm

Microorganism2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile (30 µg disk)Ciprofloxacin (5 µg disk)Fluconazole (25 µg disk)
Staphylococcus aureus (ATCC 25922)2025NA
Escherichia coli (ATCC 25922)1830NA
Pseudomonas aeruginosa (ATCC 27853)1522NA
Candida albicans (ATCC 90028)NANA28

NA: Not Applicable

Putative Mechanisms of Action

Benzothiazole derivatives have been reported to exert their antimicrobial effects through various mechanisms, including:

  • Inhibition of DNA Gyrase and Topoisomerase IV: Similar to fluoroquinolones, some benzothiazoles can inhibit these essential bacterial enzymes, leading to the disruption of DNA replication and repair.

  • Inhibition of Dihydrofolate Reductase (DHFR): This enzyme is crucial for the synthesis of tetrahydrofolate, a cofactor required for the synthesis of nucleic acids and some amino acids. Inhibition of DHFR disrupts these vital metabolic pathways.

  • Disruption of Cell Wall Synthesis: Some derivatives may interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall.

  • Inhibition of Fungal Ergosterol Biosynthesis: In fungi, benzothiazoles may target enzymes involved in the ergosterol biosynthesis pathway, similar to azole antifungals.

Diagram of Potential Antimicrobial Mechanisms:

Mechanisms cluster_bacterial Bacterial Targets cluster_fungal Fungal Target cluster_outcomes Cellular Outcomes A 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile B DNA Gyrase / Topoisomerase IV A->B Inhibition C Dihydrofolate Reductase (DHFR) A->C Inhibition D Cell Wall Synthesis A->D Disruption G Inhibition of DNA Replication & Repair B->G H Disruption of Folate Metabolism C->H I Cell Lysis D->I E 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile F Ergosterol Biosynthesis E->F Inhibition J Compromised Cell Membrane Integrity F->J

Caption: Potential Mechanisms of Antimicrobial Action.

Conclusion and Future Perspectives

This guide provides a robust framework for the systematic evaluation of the antimicrobial efficacy of 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile. By adhering to standardized methodologies and performing direct comparisons with established agents, researchers can generate high-quality, reproducible data. The illustrative data presented highlights the potential of this compound class and underscores the importance of further investigation.

Future studies should focus on synthesizing 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile and performing the described antimicrobial susceptibility tests against a broad panel of clinically relevant and drug-resistant microorganisms. Elucidating its precise mechanism of action and evaluating its toxicity and pharmacokinetic profile will be crucial next steps in determining its potential as a future therapeutic agent.

References

  • Recent insights into antibacterial potential of benzothiazole derivatives. (2023). PMC. [Link]

  • Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. (n.d.). Journal of Chemical Health Risks. [Link]

  • Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study. (2023). RSC Advances. [Link]

Sources

An Application Scientist's Guide to Evaluating the Kinase Selectivity of 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The landscape of drug discovery has been profoundly shaped by the pursuit of modulating protein kinase activity. Kinases, as central regulators of cellular signaling, represent one of the most critical classes of drug targets in the 21st century. However, the high degree of structural conservation across the human kinome presents a significant challenge: achieving inhibitor selectivity. A lack of selectivity can lead to off-target effects, cellular toxicity, and ultimately, clinical failure. Therefore, the rigorous evaluation of a compound's selectivity profile is not merely a screening step but a foundational pillar of its preclinical validation.

This guide provides a comprehensive framework for evaluating the kinase selectivity of 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile , a compound belonging to the benzothiazole class of molecules which have shown potential as kinase inhibitors targeting pathways like the c-Jun N-terminal kinase (JNK) pathway.[1][2] We will present a logical, multi-tiered approach, complete with detailed experimental protocols and data interpretation strategies, designed for researchers, scientists, and drug development professionals. Our focus is on the causality behind experimental choices, ensuring that each step provides a robust and self-validating layer of evidence.

For the purpose of this guide, we will refer to 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile as Compound X . We will compare its performance against two well-characterized kinase inhibitors: Staurosporine , a notoriously potent but non-selective inhibitor, and Dasatinib , a multi-kinase inhibitor used in clinical settings.[3][4][5] This comparative context is essential for accurately positioning Compound X within the broader landscape of kinase inhibitors.

Section 1: The Strategic Framework for Selectivity Profiling

The goal of selectivity profiling is to build a comprehensive portrait of a compound's interaction with the kinome. This is not a single experiment but a strategic workflow. The initial, most efficient strategy is a two-tiered approach: first, a broad screen at a single high concentration to identify potential "hits," followed by dose-response curves to determine the potency (IC50) for those hits.[6]

This strategy is built on a logical foundation:

  • Primary Screen (Biochemical Assay): Directly measures the compound's ability to inhibit purified kinase enzymes. This in vitro approach is clean, removing cellular complexities like membrane permeability or efflux pumps, to provide a direct measure of enzyme-inhibitor interaction.

  • Secondary Validation (Cell-Based Assay): Confirms whether the biochemical activity translates to a physiological context. This step is crucial to verify that the compound can enter cells, engage its target, and modulate a downstream signaling event.

Below is a diagram illustrating this strategic workflow.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency & Selectivity Determination cluster_2 Phase 3: Cellular Validation A Compound X Synthesis & QC B High-Throughput Screen (HTS) Single Concentration (e.g., 1-10 µM) Broad Kinase Panel (e.g., >400 kinases) A->B Submit for Screening C Identify 'Hits' (e.g., >70% Inhibition) B->C Data Analysis D IC50 Determination 10-point dose-response curve for all identified 'hits' C->D Advance Hits E Data Analysis & Visualization Selectivity Score Calculation D->E Curve Fitting F Select Relevant Cell Line (Target kinase is active) E->F Prioritize Potent/Selective Hits G Cell-Based Assay (e.g., Western Blot for phospho-substrate) F->G H Confirm Target Engagement & Cellular Potency (EC50) G->H

Caption: A logical workflow for kinase inhibitor selectivity profiling.

Section 2: Primary Screening: In Vitro Biochemical Profiling

The cornerstone of any selectivity analysis is a direct biochemical assay. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are industry standards due to their high sensitivity, broad dynamic range, and scalability for high-throughput screening.[7]

The principle is straightforward: kinase activity consumes ATP, producing ADP. The ADP-Glo™ system quantifies the amount of ADP produced in the kinase reaction.[7][8] The luminescent signal is directly proportional to the amount of ADP, and therefore, to the kinase activity. An effective inhibitor will reduce kinase activity, leading to a lower signal.[8]

Detailed Protocol: In Vitro IC50 Determination using ADP-Glo™

This protocol describes how to determine the IC50 value of Compound X against a specific kinase.

Materials:

  • Purified recombinant kinase and its specific substrate peptide.

  • Compound X, Staurosporine, and Dasatinib, dissolved in 100% DMSO.

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

  • ATP solution.

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • White, opaque 384-well assay plates.

Procedure:

  • Compound Plating:

    • Create a 10-point, 3-fold serial dilution series of each compound (Compound X, Staurosporine, Dasatinib) in DMSO, starting at a high concentration (e.g., 1 mM).

    • Transfer a small volume (e.g., 50 nL) of each compound dilution into the appropriate wells of the 384-well plate. Include "no inhibitor" (DMSO only) controls.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase enzyme in kinase buffer. The concentration of the kinase should be optimized beforehand to ensure the reaction is in the linear range.

    • Add 5 µL of the kinase solution to each well containing the plated compounds.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

    • Prepare a master mix of substrate and ATP in kinase buffer. The ATP concentration should ideally be at or near the Km of the kinase to ensure a sensitive measurement for ATP-competitive inhibitors.[9]

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mix to each well.

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This reagent simultaneously stops the kinase reaction and depletes the remaining ATP.[7]

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides the luciferase/luciferin needed to produce a light signal.[7]

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition:

    • Read the luminescence on a plate reader.

    • Normalize the data to the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Comparative Kinase Inhibition Profile

The following table presents hypothetical, yet realistic, IC50 data for Compound X and comparators against a panel of representative kinases.

Kinase TargetCompound X (IC50, nM)Dasatinib (IC50, nM)[10][11]Staurosporine (IC50, nM)[12]
JNK3 25 35015
p38α 8503025
SRC >10,0000.56
ABL1 >10,0000.620
VEGFR2 5,2001510
PKCα 1,5002,0003

Data for Dasatinib and Staurosporine are representative values from public sources.

Section 3: Secondary Validation: Cell-Based Target Engagement

Biochemical IC50 values are essential, but they don't guarantee efficacy in a cellular environment. A cell-based assay is the critical next step to confirm that Compound X can cross the cell membrane and inhibit its target kinase in a complex physiological milieu.[13] A Western blot analyzing the phosphorylation of a known downstream substrate is a gold-standard method for this purpose.

For this example, we will assume JNK3 is the primary target of Compound X. A key downstream substrate of JNK is c-Jun. JNK activation leads to the phosphorylation of c-Jun at Serine 63 and Serine 73. A successful inhibitor should reduce this phosphorylation event.

G stress Cellular Stress (e.g., UV, Anisomycin) jnkk JNK Kinase (JNKK) stress->jnkk Activates jnk3 JNK3 jnkk->jnk3 Phosphorylates & Activates cjun c-Jun jnk3->cjun Phosphorylates compound_x Compound X compound_x->jnk3 Inhibits p_cjun Phospho-c-Jun (Ser63/73) transcription Gene Transcription p_cjun->transcription Promotes

Caption: JNK3 signaling pathway and the inhibitory action of Compound X.

Detailed Protocol: Western Blot for Phospho-c-Jun

Materials:

  • HEK293 or a relevant cell line with active JNK signaling.

  • Cell culture medium, FBS, and antibiotics.

  • Anisomycin (or other JNK pathway activator).

  • Compound X.

  • RIPA Lysis Buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, transfer buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies: Rabbit anti-phospho-c-Jun (Ser63), Rabbit anti-total c-Jun, Mouse anti-GAPDH (loading control).

  • Secondary antibodies: HRP-linked anti-rabbit IgG, HRP-linked anti-mouse IgG.

  • Enhanced Chemiluminescence (ECL) substrate.

Procedure:

  • Cell Treatment:

    • Plate cells and grow to 80-90% confluency.

    • Pre-treat cells with varying concentrations of Compound X (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for 1 hour.

    • Stimulate the JNK pathway by adding Anisomycin (e.g., 25 ng/mL) for 30 minutes.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add ice-cold RIPA buffer, scrape the cells, and collect the lysate.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize all samples to the same protein concentration and prepare with Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with primary antibody (e.g., anti-phospho-c-Jun, diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-linked secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

    • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe for total c-Jun and GAPDH to ensure equal loading.

Section 4: Comparative Analysis and Selectivity Scoring

To move beyond qualitative assessments, a quantitative metric for selectivity is invaluable. The Selectivity Score (S-score) is a simple yet powerful method to quantify how specific an inhibitor is. It is calculated by dividing the number of kinases that a compound inhibits above a certain threshold (e.g., Kd < 3 µM) by the total number of kinases tested in the panel.[9][14] A score closer to zero indicates a more selective compound.[9]

S(3µM) = (Number of kinases with Kd or IC50 < 3µM) / (Total number of kinases tested)

Data Presentation: Comparative Selectivity Analysis

This table provides a comparative summary of the selectivity profiles based on our hypothetical data and known profiles of the comparators.

CompoundPrimary Target(s)S(1µM) Score (Panel of 400 Kinases)Interpretation
Compound X JNK33 / 400 = 0.0075 Highly Selective
Dasatinib ABL, SRC family84 / 400 = 0.21 Multi-Kinase Inhibitor[15]
Staurosporine Broad Spectrum350 / 400 = 0.875 Non-Selective Pan-Kinase Inhibitor[3][16]

S-scores for Dasatinib and Staurosporine are illustrative and based on their known promiscuity.

Expert Interpretation: The data clearly positions Compound X as a highly selective inhibitor. Its S-score of 0.0075 suggests it interacts with a very small fraction of the kinome at a meaningful concentration. This is a highly desirable characteristic for a tool compound or a therapeutic lead, as it minimizes the potential for off-target effects. In contrast, Dasatinib is a multi-targeted inhibitor, which can be therapeutically advantageous in certain cancers by hitting multiple oncogenic pathways simultaneously.[5] Staurosporine serves as a benchmark for non-selectivity and is primarily used as a research tool to induce broad kinase inhibition or apoptosis.[4]

Conclusion and Future Directions

This guide has outlined a rigorous, multi-step process for evaluating the kinase selectivity of 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile (Compound X). Through a combination of precise in vitro biochemical assays and validating cell-based experiments, we have constructed a data-driven narrative. The results from our hypothetical analysis position Compound X as a potent and highly selective inhibitor of JNK3.

This level of selectivity is a critical prerequisite for its use as a chemical probe to investigate JNK3 biology or as a starting point for a drug discovery program. The next logical steps in its development would include:

  • Orthogonal Biochemical Assays: Confirming the binding affinity using a different method, such as Surface Plasmon Resonance (SPR), to determine the binding kinetics (kon/koff rates).

  • Broader Cellular Screening: Testing the compound in various cell lines to assess its anti-proliferative or pro-apoptotic effects in different genetic contexts.

  • In Vivo Pharmacokinetic and Efficacy Studies: Evaluating the compound's stability, bioavailability, and efficacy in relevant animal models of diseases where JNK3 is implicated, such as neurodegenerative disorders or inflammatory conditions.

By following the systematic approach detailed here, researchers can build a robust and trustworthy data package, confidently establishing the selectivity profile of their kinase inhibitor candidates and making informed decisions for their continued development.

References

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. Available at: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. Available at: [Link]

  • Protein kinase inhibition of clinically important staurosporine analogues. PubMed. Available at: [Link]

  • Staurosporine. Wikipedia. Available at: [Link]

  • On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine. PubMed Central. Available at: [Link]

  • Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. PubMed Central. Available at: [Link]

  • Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood (ASH Publications). Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics (Oxford Academic). Available at: [Link]

  • The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib. PubMed Central. Available at: [Link]

  • Kinase Activity-Tagged Western Blotting Assay. Taylor & Francis Online. Available at: [Link]

  • Selectivity scores as a quantitative measure of specificity. ResearchGate. Available at: [Link]

  • Kinase profile of dasatinib. ResearchGate. Available at: [Link]

  • In vitro kinase assay. Protocols.io. Available at: [Link]

  • Kinase assays. BMG LABTECH. Available at: [Link]

  • Protocols for Characterization of Cdk5 Kinase Activity. PubMed Central. Available at: [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]

  • Exploration of a binding mode of benzothiazol-2-yl acetonitrile pyrimidine core based derivatives as potent c-Jun N-terminal kinase-3 inhibitors and 3D-QSAR analyses. PubMed. Available at: [Link]

  • 2-(1,3-Benzothiazol-2-yl)acetonitrile. PubChem. Available at: [Link]

  • Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. PubMed. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.